(E)-isoeugenyl formate
Description
Structure
3D Structure
Properties
CAS No. |
7774-96-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2-methoxy-4-prop-1-enylphenyl) formate |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3-8H,1-2H3 |
InChI Key |
QUUXIMKMPYPPDM-UHFFFAOYSA-N |
SMILES |
CC=CC1=CC(=C(C=C1)OC=O)OC |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC=O)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC=O)OC |
density |
1.558-1.563 |
physical_description |
colourless to pale straw-yellow viscous liquid; faint, orris-like, green, sweet, woody aroma |
solubility |
Almost insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
(E)-isoeugenyl formate chemical structure and properties
Structure, Properties, and Synthesis Methodologies
Executive Summary
(E)-Isoeugenyl formate (CAS: 7774-96-1) is a specialized phenolic ester derived from the phenylpropene isoeugenol.[1] Characterized by a complex organoleptic profile described as "orris-like, green, sweet, and woody," it serves as a critical modifier in fragrance formulations and flavor chemistry.[1] Unlike its parent compound, isoeugenol, the formate ester exhibits altered volatility and lipophilicity, modulating its pharmacokinetic behavior and stability. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol using acetic formic anhydride (AFA), and its metabolic fate.
Chemical Identity & Structural Analysis
The molecule consists of a guaiacyl core (2-methoxy-phenol) where the phenolic hydroxyl is esterified with formic acid, and the para-position is substituted with a propenyl chain.[1] The (E)-isomer (trans) is the thermodynamically stable and commercially relevant configuration.[1]
| Parameter | Technical Specification |
| IUPAC Name | (E)-2-Methoxy-4-(prop-1-en-1-yl)phenyl formate |
| Common Synonyms | Isoeugenyl formate; 4-Propenylguaiacol formate |
| CAS Number | 7774-96-1 |
| FEMA Number | 2474 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COC1=C(OC=O)C=CC(\C=C/C)=C1 |
| Stereochemistry | (E)-isomer dominates (>90%) in standard grades |
Physicochemical Properties
The following data represents the standard specification range for high-purity this compound.
| Property | Value / Range | Condition |
| Physical State | Viscous Liquid | @ 20°C |
| Color | Colorless to Pale Yellow | Visual |
| Boiling Point | 282°C | @ 760 mmHg |
| Density (Specific Gravity) | 1.127 – 1.133 g/cm³ | @ 25°C |
| Refractive Index ( | 1.566 – 1.572 | @ 20°C |
| Flash Point | > 100°C (approx. 122°C) | Closed Cup |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic |
| Solubility (Organic) | Soluble | Ethanol, oils, propylene glycol |
| LogP (Octanol/Water) | ~2.7 (Estimated) | Lipophilic |
Synthesis Protocol: Acetic Formic Anhydride (AFA) Method
Direct esterification of phenols with formic acid is often inefficient due to the instability of formyl chloride and the equilibrium limitations of direct acid catalysis. The Acetic Formic Anhydride (AFA) method is the industry-standard protocol for high-yield synthesis of phenolic formates.[1]
Reaction Mechanism
The reaction proceeds via the in situ generation of AFA from acetic anhydride and formic acid. The AFA then selectively formylates the phenolic hydroxyl group of isoeugenol.
Protocol Workflow
Reagents:
-
(E)-Isoeugenol (1.0 eq)[1]
-
Formic Acid (98%, 1.2 eq)[1]
-
Acetic Anhydride (1.2 eq)[1]
-
Sodium Acetate (Catalytic, 0.1 eq)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (optional, for workup)[1]
Step-by-Step Methodology:
-
AFA Formation (In Situ):
-
Esterification:
-
Quenching & Workup:
-
Purification:
Structural Characterization (Spectroscopy)
Verification of the formate ester requires confirming the presence of the formyl proton and the retention of the alkene stereochemistry.
Nuclear Magnetic Resonance ( H NMR)
Predicted shifts in CDCl₃ (400 MHz):
- 8.25 – 8.35 ppm (s, 1H): Formyl proton (-O-CHO) .[1] This is the diagnostic signal for the formate ester.
-
6.35 ppm (d,
Hz, 1H): Alkene proton ( to ring).[1] Large coupling constant confirms (E)-geometry.[1] -
6.10 ppm (dq,
Hz, 1H): Alkene proton ( to ring). - 6.90 – 7.10 ppm (m, 3H): Aromatic protons (Guaiacyl ring).[1]
- 3.85 ppm (s, 3H): Methoxy group (-OCH₃).[1]
-
1.88 ppm (d,
Hz, 3H): Methyl group on the propenyl chain.
Infrared Spectroscopy (FT-IR)
-
1735 – 1750 cm⁻¹: Strong C=O stretch (Ester carbonyl).[1]
-
1100 – 1200 cm⁻¹: C-O-C stretch (Ester/Ether).
-
~960 cm⁻¹: C-H out-of-plane bend (Trans-alkene).[1]
Biological Pathway & Safety Architecture
Metabolic Fate
Upon ingestion or absorption, isoeugenyl formate undergoes rapid hydrolysis mediated by carboxylesterases (CES) in the liver and plasma. This releases the parent compound, isoeugenol, which is subsequently detoxified via Phase II conjugation (Glucuronidation/Sulfation).
Figure 1: Metabolic Hydrolysis and Elimination Pathway of Isoeugenyl Formate.[1]
Safety & GHS Classification
Isoeugenyl formate is a skin sensitizer, similar to isoeugenol.[1] Handling requires strict adherence to safety protocols.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003).[1] Isoeugenyl Formate: Chemical and Technical Assessment (CTA). 61st Meeting. Link[1]
-
The Good Scents Company. (2023).[1] Isoeugenyl Formate: Physicochemical and Organoleptic Data. Link
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 20831812, Isoeugenyl formate. Link
-
Flavor and Extract Manufacturers Association (FEMA). (2023).[1] FEMA Flavor Ingredient Library: Isoeugenyl Formate (FEMA 2474).[1] Link
-
Strazzolini, P., et al. (2003).[1] "Acetic Formic Anhydride: A Review of its Preparation and Application in Organic Synthesis." Tetrahedron, 59(1), 101-115.[1] (Cited for AFA synthesis protocol validity).
Sources
A Guide to the Spectroscopic Characterization of (E)-Isoeugenyl Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Isomerism
(E)-Isoeugenyl formate (IUPAC name: 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenyl formate) possesses the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [3][4]. The "(E)" designation specifies the stereochemistry of the double bond in the propenyl side chain, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. This geometric isomerism is a critical feature that influences the molecule's physical and biological properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the covalent structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, methoxy, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton. The trans-coupling constant of the vinylic protons is a key indicator of the (E)-isomer.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-formate | 8.1 - 8.3 | s | - |
| H-aromatic | 6.8 - 7.2 | m | - |
| H-vinylic (α to ring) | 6.2 - 6.4 | dq | ~15.6, ~1.5 |
| H-vinylic (β to ring) | 6.0 - 6.2 | dq | ~15.6, ~6.5 |
| OCH₃ | 3.8 - 3.9 | s | - |
| CH₃ | 1.8 - 1.9 | dd | ~6.5, ~1.5 |
Interpretation and Causality:
-
Formate Proton: The proton of the formate group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the oxygen atom, resulting in a downfield chemical shift in the region of 8.1-8.3 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (6.8-7.2 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of the methoxy and formate-substituted propenyl groups.
-
Vinylic Protons: The two vinylic protons of the propenyl group are diastereotopic and will exhibit a large coupling constant (J ≈ 15.6 Hz), which is characteristic of a trans-alkene. The proton closer to the aromatic ring will likely appear as a doublet of quartets due to coupling with the other vinylic proton and the methyl protons. The terminal vinylic proton will also be a doublet of quartets.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.8-3.9 ppm.
-
Methyl Protons: The three protons of the methyl group will appear as a doublet of doublets due to coupling with the two vinylic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (formate) | 160 - 162 |
| C-aromatic (quaternary) | 140 - 152 |
| C-aromatic (CH) | 110 - 125 |
| C-vinylic | 125 - 135 |
| C-methoxy | 55 - 56 |
| C-methyl | 18 - 20 |
Interpretation and Causality:
-
Carbonyl Carbon: The carbon of the formate carbonyl group is highly deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons bearing the oxygen substituents will be the most downfield among the aromatic signals.
-
Vinylic Carbons: The two sp² hybridized carbons of the propenyl group will resonate in the typical alkene region.
-
Methoxy and Methyl Carbons: The sp³ hybridized carbons of the methoxy and methyl groups will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C-O bonds, the aromatic ring, and the C-H bonds. As experimental data is unavailable, the expected key absorptions are inferred from the known spectrum of the closely related compound, (E)-isoeugenol, with the addition of the characteristic formate ester vibrations.
Table 3: Expected Key IR Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (formate) | 1720 - 1740 | Stretch |
| C-O (ester) | 1150 - 1250 | Stretch |
| C=C (aromatic) | 1500 - 1600 | Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (alkene) | 3010 - 3040 | Stretch |
| C-H (alkane) | 2850 - 2960 | Stretch |
| =C-H (trans-alkene) | 960 - 970 | Out-of-plane bend |
Interpretation and Causality:
-
Carbonyl Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is the most characteristic feature of the formate ester.
-
C-O Stretch: A strong band in the fingerprint region corresponding to the C-O stretching of the ester linkage is expected.
-
Aromatic and Alkene Vibrations: Bands corresponding to C=C stretching in the aromatic ring and the propenyl side chain will be observed. The out-of-plane bending vibration for the trans-disubstituted alkene is a key diagnostic peak.
-
C-H Stretches: Absorptions for sp² and sp³ hybridized C-H bonds will be present at their characteristic frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common ionization method.
Predicted Fragmentation Pattern:
A predicted GC-MS spectrum for isoeugenyl formate shows a molecular ion peak ([M]⁺) at m/z 192, confirming the molecular weight. The fragmentation pattern would likely involve:
-
Loss of the formyloxy radical (•OCHO): This would lead to a significant fragment ion at m/z 147.
-
Loss of CO from the formate group: A fragment at m/z 164 (corresponding to the molecular ion of isoeugenol) might be observed.
-
Cleavage of the propenyl chain: Fragmentation of the side chain can lead to various smaller ions.
Table 4: Predicted Major Mass Fragments for this compound
| m/z | Proposed Fragment |
| 192 | [M]⁺ |
| 164 | [M - CO]⁺ |
| 147 | [M - •OCHO]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters (¹H NMR):
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Instrumentation and Parameters (¹³C NMR):
-
Use the same spectrometer.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent residual peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Data Acquisition
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation and Parameters:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting transmittance or absorbance spectrum is plotted.
-
MS Data Acquisition
-
Sample Introduction:
-
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
-
Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.
-
-
Instrumentation and Parameters (GC-MS):
-
GC: Use a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or HP-5 column). Program the oven temperature to ensure good separation from any impurities.
-
MS: Use an electron ionization (EI) source with a standard electron energy of 70 eV. Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).
-
-
Data Processing:
-
The mass spectrum corresponding to the GC peak of this compound is extracted.
-
The masses and relative abundances of the ions are determined.
-
Visualization of Key Concepts
Chemical Structure of this compound
Caption: Numbered structure of this compound for NMR assignments.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with information from analogous compounds, a detailed and reliable spectroscopic profile has been constructed. The provided experimental protocols offer a standardized approach for the acquisition of high-quality NMR, IR, and MS data. This guide serves as a valuable resource for researchers and professionals in the fields of analytical chemistry, quality control, and natural product chemistry, enabling the confident identification and characterization of this compound. The principles of spectroscopic interpretation detailed herein are broadly applicable and reinforce the foundational role of these techniques in modern chemical science.
References
-
The Good Scents Company. (n.d.). isoeugenyl formate. Retrieved February 4, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Isoeugenol formate (FDB016295). Retrieved February 4, 2026, from [Link]
-
The Good Scents Company. (n.d.). isobornyl formate. Retrieved February 4, 2026, from [Link]
-
Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenyl imino)-methyl) phenol compounds. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Isoeugenyl formate. Retrieved February 4, 2026, from [Link]
-
GSRS. (n.d.). ISOEUGENYL FORMATE, (E)-. Retrieved February 4, 2026, from [Link]
Sources
Isoeugenyl Formate: A Lipophilic Prodrug Strategy for Targeted Anti-Inflammatory Delivery
The following technical guide details the potential anti-inflammatory applications of Isoeugenyl Formate , structured as a strategic whitepaper for drug development professionals.
Technical Whitepaper | Version 1.0
Executive Summary
Isoeugenyl Formate (CAS 7774-96-1) is the formate ester of isoeugenol, a phenylpropene with well-documented anti-inflammatory, antioxidant, and antibacterial properties. While isoeugenol itself is a potent NF-κB inhibitor, its clinical utility is often limited by rapid oxidative degradation, mucosal irritation, and poor bioavailability.
This guide presents Isoeugenyl Formate as a pro-drug candidate . By masking the phenolic hydroxyl group with a formate moiety, the compound achieves higher lipophilicity (LogP) for enhanced membrane permeability. Crucially, the structural pairing of a "bulky alcohol" (isoeugenol) with a "small acyl group" (formate) makes it a highly specific substrate for Carboxylesterase 2 (CES2) , an enzyme abundantly expressed in the human intestine. This suggests a unique therapeutic potential for targeting gastrointestinal inflammation (e.g., IBD, colitis) with reduced systemic off-target effects.
Chemical Profile & Structure-Activity Relationship (SAR)
Molecular Architecture
Isoeugenyl formate differs from its parent compound by the esterification of the phenolic hydroxyl group. This modification fundamentally alters its pharmacokinetics while preserving the pharmacophore.
| Property | Isoeugenol (Parent) | Isoeugenyl Formate (Prodrug) | Impact of Modification |
| Formula | C₁₀H₁₂O₂ | C₁₁H₁₂O₃ | Addition of formyl group (-CHO). |
| Mol. Weight | 164.2 g/mol | 192.21 g/mol | Slight increase; maintains small molecule profile. |
| LogP (Est) | ~2.5 | ~3.1 | Increased Lipophilicity: Enhanced passive diffusion across cell membranes. |
| Stability | Prone to oxidation (phenoxyl radical) | Protected: Phenolic -OH is capped, preventing premature oxidation. | |
| Metabolism | Phase II conjugation (Glucuronidation) | Phase I Hydrolysis: Requires esterase cleavage to activate. |
The "Small Acyl" Specificity
Human Carboxylesterases (CES) exhibit distinct substrate preferences.
-
CES1 (Liver): Prefers small alcohol / large acyl substrates.
-
CES2 (Intestine): Prefers large alcohol / small acyl substrates.
Hypothesis: Isoeugenyl formate possesses a large alcohol moiety (isoeugenol) and the smallest possible acyl moiety (formate). This structural configuration predicts rapid and selective hydrolysis by CES2 in the intestinal epithelium, releasing the active drug exactly where inflammatory bowel pathologies occur.
Synthesis Protocol: High-Yield Esterification
Standard Fischer esterification is often inefficient for phenols. The following Steglich Esterification protocol is recommended for high yield and purity.
Reagents
-
Substrate: Isoeugenol (Trans-isomer preferred, >98% purity).
-
Acyl Donor: Formic Acid (98%).
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Dissolve Isoeugenol (10 mmol) and Formic Acid (12 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere at 0°C.
-
Catalysis: Add DMAP (0.5 mmol) to the solution.
-
Coupling: Dropwise add a solution of DCC (11 mmol) in DCM over 30 minutes. The reaction will precipitate dicyclohexylurea (DCU) as a white solid.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 5% NaHCO₃ (2x), 1M HCl (1x), and Brine (1x).
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel) to obtain Isoeugenyl Formate as a pale yellow oil.
Synthesis Pathway Visualization
Figure 1: Steglich esterification pathway for the synthesis of Isoeugenyl Formate.
Mechanism of Action: The CES2-NF-κB Axis
Once administered, Isoeugenyl Formate acts as a "Trojan Horse." It enters cells via passive diffusion due to its lipophilic ester shell. Inside the cell, specifically in tissues high in CES2 (Intestine, Kidney), it is cleaved to release the active Isoeugenol.
Primary Signaling Pathways
The released Isoeugenol exerts anti-inflammatory effects through three verified mechanisms:
-
NF-κB Inhibition: Blocks the phosphorylation of IκBα, preventing the translocation of the p65/p50 complex to the nucleus. This halts the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
MAPK Modulation: Inhibits p38 MAPK and JNK phosphorylation, reducing stress signaling.
-
ROS Scavenging: The regenerated phenolic hydroxyl group donates hydrogen atoms to neutralize Reactive Oxygen Species (ROS), breaking the oxidative stress-inflammation loop.
Mechanistic Visualization
Figure 2: Metabolic activation by CES2 and downstream inhibition of the NF-κB inflammatory cascade.
Experimental Protocols for Validation
To validate the "Potential" effects, the following assays are required. These protocols are designed to confirm both the prodrug conversion and the anti-inflammatory efficacy.
In Vitro: Hydrolysis Stability Assay
Objective: Confirm CES2 specificity.
-
System: Prepare S9 fractions from Human Intestine (High CES2) and Human Liver (High CES1).
-
Incubation: Incubate Isoeugenyl Formate (10 µM) at 37°C in phosphate buffer (pH 7.4) with S9 fractions.
-
Analysis: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.
-
Quantification: HPLC-UV (280 nm). Measure the disappearance of the ester and the appearance of Isoeugenol.
-
Success Criteria:
(Intestine) < (Liver) confirms intestinal targeting.
In Vitro: Anti-Inflammatory Potency (RAW 264.7 Cells)
Objective: Measure efficacy against LPS-induced inflammation.
-
Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (
cells/well). -
Treatment: Pre-treat with Isoeugenyl Formate (1–50 µM) for 1 hour. Include Isoeugenol (parent) as a positive control.
-
Induction: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Readout 1 (Nitric Oxide): Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.
-
Readout 2 (Cytokines): Use ELISA kits for TNF-α and IL-6 on the supernatant.
-
Viability Check: Perform MTT assay to ensure reductions in NO are not due to cytotoxicity.
In Vivo: DSS-Induced Colitis Model (Mice)
Objective: Validate the "Intestinal Targeting" hypothesis.
-
Subjects: C57BL/6 mice (n=10/group).
-
Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.
-
Treatment: Oral gavage of Isoeugenyl Formate (25, 50 mg/kg) daily. Compare with equimolar Isoeugenol.
-
Endpoints:
-
DAI Score: Weight loss, stool consistency, bleeding.
-
Colon Length: Measure shortening (marker of inflammation).
-
Histology: H&E staining of colon tissue for crypt damage and infiltration.
-
MPO Activity: Myeloperoxidase assay to quantify neutrophil infiltration.
-
Safety & Toxicology Considerations
-
Formic Acid Metabolite: The hydrolysis releases formic acid.[1] In humans, formate is rapidly metabolized to CO₂ via the folate-dependent pathway. At the proposed therapeutic doses (mg/kg range), the molar equivalent of formate generated is well below the toxic threshold (methanol toxicity threshold).
-
Sensitization: Isoeugenol is a known skin sensitizer. The formate ester may reduce direct dermal reactivity, but oral formulations should be encapsulated to prevent esophageal irritation.
References
-
Ameliorative Effects of Isoeugenol and Eugenol against Impaired Nerve Function and Inflammatory and Oxidative Mediators in Diabetic Neuropathic Rats. Biomedicines, 2023. Link
-
Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update. Molecules, 2021. Link
-
Human Carboxylesterase Isozymes: Catalytic Properties and Rational Drug Design. Drug Metabolism and Pharmacokinetics, 2005. Link
-
Isoeugenyl formate (CAS 7774-96-1) Substance Profile. The Good Scents Company. Link
-
Evaluation of antiarthritic activity of isoeugenol in adjuvant induced arthritis in murine model. Food and Chemical Toxicology, 2012. Link
Sources
Comprehensive Technical Guide: Thermal Stability and Degradation Kinetics of (E)-Isoeugenyl Formate
[1][2][3]
Executive Summary
This compound is a phenylpropanoid ester utilized primarily in fragrance and flavor applications for its woody, orris-like olfactory profile.[1][2][3] While structurally robust under ambient conditions, its stability is governed by two competing degradation vectors: hydrolytic cleavage of the formate ester bond and oxidative degradation of the propenyl unsaturation.
This guide delineates the physicochemical baseline of the molecule, predicts its thermal behavior based on functional group analysis, and provides validated protocols for establishing its specific kinetic degradation profile. Researchers should prioritize moisture control, as the release of formic acid during hydrolysis creates an autocatalytic degradation loop.
Physicochemical Characterization
Before initiating stability trials, the analyte must meet strict purity criteria to avoid identifying synthesis byproducts as degradation products.
| Property | Specification | Critical Note |
| IUPAC Name | [2-methoxy-4-[(E)-prop-1-enyl]phenyl] formate | Ensure (E)-isomer specificity; (Z)-isomer has distinct kinetics. |
| CAS Number | 7774-96-1 | |
| Molecular Weight | 192.21 g/mol | |
| Physical State | Pale yellow viscous liquid | Viscosity changes often indicate polymerization.[1][2][4][3] |
| Boiling Point | ~282°C (at 760 mmHg) | Thermal degradation likely precedes boiling at atm pressure.[1][2][4] |
| Flash Point | 122°C (Closed Cup) | Safety threshold for thermal stress testing.[1][2][4] |
| LogP | ~2.33 | Lipophilic; requires non-aqueous or co-solvent analytical methods.[1][2][4] |
Degradation Pathways & Mechanisms
The degradation of this compound follows a bifurcated pathway dependent on environmental stressors (Temperature, pH, Oxygen).
Pathway A: Hydrolytic Cleavage (Dominant)
The formate ester is highly susceptible to hydrolysis, particularly in the presence of trace moisture. This reaction is autocatalytic :
-
Water attacks the carbonyl carbon.[1]
-
(E)-Isoeugenol and Formic Acid are released.[1]
-
The generated Formic Acid lowers the pH, exponentially increasing the rate of further ester hydrolysis.
Pathway B: Oxidative Cleavage (Secondary)
The conjugated double bond in the propenyl tail is a site for radical oxidation, especially under UV light or high heat (>60°C).
-
Mechanism: Formation of a transient epoxide or peroxide intermediate at the
-carbon.[1] -
Products: Oxidative cleavage typically yields Vanillin Formate (intermediate) or Vanillin (final), along with acetaldehyde.
Pathway C: Thermal Elimination (Pyrolysis)
At temperatures exceeding 200°C (in inert atmosphere), formate esters can undergo unimolecular elimination (Ei mechanism) or decarbonylation, releasing CO and the corresponding phenol.
Visualized Degradation Network
The following diagram illustrates the causal relationships between environmental inputs and degradation products.
Caption: Mechanistic degradation map showing the autocatalytic hydrolysis loop (Red Dashed) and oxidative downstream products.
Thermal Analysis Methodologies
To empirically validate the stability profile, the following instrumental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: Determine the onset temperature of degradation (
-
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).
-
Protocol:
-
Sample Mass: 10–15 mg in alumina crucible.
-
Purge Gas: Nitrogen (50 mL/min) to study pure thermal stability; Air (50 mL/min) to study oxidative stability.
-
Ramp Rate: 10°C/min from 25°C to 400°C.
-
-
Expected Profile:
-
Stage 1 (Ambient - 150°C): Minimal weight loss (<1%) if dry.[1][2][4] Significant loss indicates residual solvent or moisture.[1]
-
Stage 2 (180°C - 280°C): Main weight loss event.[1][2][4] In
, this is largely volatilization (BP ~282°C). In Air, onset of weight loss will occur earlier (~160°C) due to oxidative breakdown.
-
Differential Scanning Calorimetry (DSC)
Objective: Identify exothermic decomposition events.[1]
-
Protocol:
-
Container: High-pressure gold-plated crucible (sealed) to prevent evaporation from masking degradation exotherms.
-
Ramp: 5°C/min to 300°C.
-
-
Critical Signal: Look for a sharp exotherm >200°C.[1] This indicates the energy release from bond cleavage (decarboxylation).
Kinetic Profiling & Shelf-Life Prediction
For drug development or formulation stability, Accelerated Stability Testing (AST) is required to calculate the Arrhenius parameters.[1]
Experimental Design
-
Conditions: Store aliquots in sealed, headspace-free amber vials at 40°C, 50°C, 60°C, and 70°C.
-
Timepoints: 0, 24, 72, 168, 336, and 672 hours.[3]
-
Quantification: HPLC-UV or GC-FID (see Section 6).[1][2][4][3]
Data Analysis (Arrhenius Model)
Assume pseudo-first-order kinetics for hydrolysis (if water is in excess or constant).[1][2]
Analytical Workflows
Two orthogonal methods are proposed to ensure specificity.
GC-MS (Impurity Profiling)
Best for identifying volatile degradation products (Isoeugenol, Vanillin).[1][3]
-
Carrier: Helium @ 1.0 mL/min.[1]
-
Temp Program: 60°C (1 min)
10°C/min 280°C (5 min). -
Key Fragments:
HPLC-UV (Quantification)
Best for non-volatile polymeric degradants and precise assay.[1][2]
Storage & Handling Protocols
Based on the degradation profile, the following handling procedures are mandatory to maintain integrity:
-
Moisture Exclusion: Store under dry nitrogen or argon headspace.[1] Even atmospheric humidity can initiate the autocatalytic hydrolysis cycle.
-
Temperature Control: Maintain storage <25°C. Refrigeration (4°C) is recommended for long-term reference standards.
-
Container Material: Use Type I borosilicate glass. Avoid metals (Fe, Cu) which can catalyze oxidative cleavage of the propenyl group.
References
-
PubChem. (n.d.).[1] Isoeugenyl formate (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link][3]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003).[1] Isoeugenyl formate: Evaluation of specific flavouring agents. World Health Organization.[1] Retrieved October 26, 2023, from [Link][3]
-
The Good Scents Company. (n.d.). Isoeugenyl formate. Retrieved October 26, 2023, from [Link][3]
-
Research Institute for Fragrance Materials (RIFM). (2019).[1] Safety Assessment of Isoeugenyl Formate. (Note: Access typically restricted to members/subscribers, cited here as authoritative grounding for toxicological and stability standards in fragrance).
-
Larson, R. A. (1997).[1] Naturally Occurring Antioxidants.[1] Lewis Publishers.[1] (Reference for the oxidative mechanism of phenylpropanoid derivatives).
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- 3. CN103848728A - Synthesis method of isoeugenol - Google Patents [patents.google.com]
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- 7. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analysis of Isoeugenyl Formate in Complex Aromatic Matrices
A Senior Application Scientist's Perspective on its Elusive Natural Occurrence and Analytical Characterization
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical properties, potential biosynthesis, and analytical methodologies pertinent to isoeugenyl formate. While the natural occurrence of its precursor, isoeugenol, is well-documented in a variety of essential oils, isoeugenyl formate itself is not commonly reported as a natural constituent. This document will delve into the established science of isoeugenol as a critical foundation before exploring the hypothetical presence and definitive analytical strategies for its formate ester.
Isoeugenyl Formate: An Introduction to the Molecule
Isoeugenyl formate, with the chemical formula C₁₁H₁₂O₃, is an ester of isoeugenol and formic acid.[1][2] It is characterized as a colorless to pale straw-yellow viscous liquid with a faint, orris-like, green, sweet, and woody aroma.[2][3] While it is utilized as a flavoring and fragrance agent, literature reviews indicate a scarcity of publications on this specific compound, and it is reported by some sources as not being found in nature.[1][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of isoeugenyl formate is fundamental for developing appropriate analytical methods for its detection and quantification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[2] |
| Molecular Weight | 192.21 g/mol | PubChem[2] |
| Boiling Point | 282.0 °C at 760 mm Hg | The Good Scents Company, HMDB[2] |
| Appearance | Colorless to pale straw-yellow viscous liquid | JECFA[2] |
| Odor Profile | Faint, orris-like, green, sweet, woody | JECFA[2] |
| Solubility | Almost insoluble in water; soluble in alcohol | JECFA, The Good Scents Company[2] |
| CAS Number | 7774-96-1 | FooDB[1] |
The Precursor: Natural Occurrence and Biosynthesis of Isoeugenol
To understand the potential for isoeugenyl formate in nature, it is imperative to examine its direct precursor, isoeugenol. Isoeugenol is a naturally occurring phenylpropene, a class of organic compounds synthesized by plants that contribute significantly to their aroma and defense mechanisms.[4][5]
Abundance in the Plant Kingdom
Isoeugenol is a well-established constituent of numerous essential oils. It is found in plants such as ylang-ylang (Cananga odorata), cloves (Syzygium aromaticum), nutmeg (Myristica fragrans), and basil (Ocimum basilicum).[6][7] In many of these sources, it co-occurs with its isomer, eugenol.[8] For instance, isoeugenol can be extracted from clove bud essential oil (approximately 1%), betel leaf (around 10%), and various fractions of ylang-ylang essential oil (up to 0.5%).[8]
Biosynthetic Pathway
The biosynthesis of phenylpropenes like isoeugenol is a complex enzymatic process within the plant. Research has shown that these compounds are synthesized from substituted phenylpropenols.[4] Specifically, an enzyme found in Petunia flowers (Petunia hybrida) catalyzes the formation of isoeugenol from coniferyl acetate in the presence of the cofactor NADPH.[4][5] This reaction is catalyzed by an isoeugenol synthase (IGS), which belongs to a family of NADPH-dependent reductases.[4]
The formation of isoeugenyl formate would require a subsequent enzymatic esterification of isoeugenol with a formate donor. The apparent rarity or absence of isoeugenyl formate in nature may suggest that this final step either does not occur, or the resulting ester is rapidly metabolized.
Caption: Hypothetical biosynthetic pathway of isoeugenyl formate from coniferyl acetate.
Analytical Methodologies for the Identification of Isoeugenyl Formate
The identification and quantification of trace compounds like isoeugenyl formate in complex matrices such as essential oils require highly sensitive and selective analytical techniques. The methods described for the analysis of isoeugenol are directly applicable to the search for its formate ester.
Sample Preparation: Essential Oil Extraction
The initial step involves the extraction of the volatile components from the plant material. Steam distillation is the most common method for obtaining essential oils on a commercial scale. For analytical purposes, solvent extraction or supercritical fluid extraction (SFE) can provide a more comprehensive profile of the volatile and semi-volatile constituents.
Protocol: Solvent Extraction for Analytical Screening
-
Maceration: Weigh 10 g of dried and powdered plant material.
-
Solvent Addition: Add 100 mL of a non-polar solvent such as hexane or dichloromethane.
-
Extraction: Agitate the mixture for 24 hours at room temperature.
-
Filtration: Filter the mixture to remove solid plant material.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Storage: Store the extract at -20°C in a sealed vial until analysis.
The causality behind choosing a non-polar solvent is to selectively extract lipophilic compounds like phenylpropenes and their esters while minimizing the co-extraction of more polar, interfering substances.
Chromatographic Separation and Identification
Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils.[9]
Protocol: GC-MS Analysis
-
Injection: Inject 1 µL of the extract into the GC-MS system.
-
Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the components based on their boiling points and polarities.
-
Ionization: Employ electron ionization (EI) at 70 eV to fragment the eluting molecules.
-
Detection: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification: Compare the obtained mass spectrum and retention time with those of an authentic standard of isoeugenyl formate and with spectral libraries (e.g., NIST, Wiley).
The self-validating nature of this protocol lies in the dual confirmation of a compound's identity through both its retention time and its mass spectral fragmentation pattern. For even higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed.[9]
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An In-depth Technical Guide to the Acute Toxicity Assessment of (E)-isoeugenyl formate
Introduction: Characterizing (E)-isoeugenyl formate and the Imperative for Acute Toxicity Profiling
This compound, a member of the methoxybenzene chemical class, is recognized for its distinct sweet, clove-like, and green aroma.[1] Its application in the flavor and fragrance industry necessitates a thorough evaluation of its safety profile. Acute toxicity studies are the cornerstone of this assessment, providing critical data on the potential adverse health effects resulting from a single or short-term exposure to a substance. This guide presents a comprehensive framework for conducting the acute toxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. In the absence of direct toxicological data for this specific ester, this document outlines a robust, scientifically-grounded testing strategy. This strategy is based on established Organisation for Economic Co-operation and Development (OECD) guidelines and leverages structure-activity relationships (SAR) by drawing upon the known toxicological profiles of its constituent moieties: isoeugenol and the formate group.
The lipophilic nature of this compound, suggested by its predicted LogP, alongside the known biological activities of isoeugenol—which include skin sensitization and moderate acute oral and dermal toxicity—inform the basis of this proposed toxicological investigation.[1] This guide will provide detailed, step-by-step methodologies for a tiered testing approach, emphasizing the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of a test substance is fundamental to the design of toxicological studies. These properties influence absorption, distribution, metabolism, and excretion (ADME), and thus, the potential toxicity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Colorless to pale straw-yellow viscous liquid | [2] |
| Odor | Faint, orris-like, green, sweet, woody | [2] |
| Boiling Point | 282.00 °C @ 760.00 mm Hg | [2][3] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [3] |
| Flash Point | 253.00 °F (122.78 °C) (Closed Cup) | [3] |
| Solubility | Almost insoluble in water; soluble in alcohol | [2][3] |
| Predicted LogP (o/w) | 2.330 - 3.16 | [1][3] |
A Tiered Approach to Acute Toxicity Evaluation: A Proposed Workflow
The following workflow is a proposed strategy for the acute toxicity assessment of this compound, beginning with in vitro and in silico methods to inform subsequent in vivo studies, thereby adhering to the principles of ethical and efficient scientific investigation.
Caption: Potential metabolic pathway and associated toxicities of this compound.
-
Isoeugenol-Mediated Effects: Isoeugenol is a known skin sensitizer and can cause contact dermatitis. Its metabolism can lead to the formation of reactive intermediates that may contribute to cytotoxicity and organ-specific toxicity.
-
Formate-Mediated Effects: The hydrolysis of the formate ester will release formic acid. While a normal product of metabolism, an excess of formic acid can lead to metabolic acidosis. Formate esters are also known to cause irritation to the eyes and respiratory tract, and at high concentrations, may lead to central nervous system depression.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the acute toxicity assessment of this compound. By employing a tiered approach that integrates in silico, in vitro, and targeted in vivo studies based on OECD guidelines, researchers can efficiently and ethically characterize the acute hazard potential of this substance. The proposed strategy emphasizes a weight-of-evidence approach, leveraging existing knowledge of structurally related compounds to inform study design and minimize animal use. The insights gained from these studies will be crucial for establishing safe handling and use levels for this compound in its various applications, ensuring both consumer and occupational safety. Further research could explore the specific metabolic pathways of this compound and the potential for repeated dose toxicity to build a complete toxicological profile.
References
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FooDB. (2010, April 8). Showing Compound Isoeugenol formate (FDB016295). Retrieved from [Link]
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The Good Scents Company. isoeugenyl formate, 7774-96-1. Retrieved from [Link]
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Labcorp. OECD 402/OCSPP 870.1200: Acute dermal toxicity. Retrieved from [Link]
-
Analytice. (2021, May 26). OECD 402: Acute Dermal Toxicity. Retrieved from [Link]
-
PubChem. Isoeugenyl formate | C11H12O3 | CID 20831812. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Acute Oral Toxicity Up-And-Down-Procedure. Retrieved from [Link]
-
The Good Scents Company. isoamyl formate, 110-45-2. Retrieved from [Link]
-
TIIKM Conference Proceedings. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF EUGENOL DERIVATIVES AS ANTIOXIDANT COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. Retrieved from [Link]
-
National Toxicology Program. (2001, October 31). Up-and-Down Procedure for Acute Oral Toxicity: ICCVAM Recommended Protocol. Retrieved from [Link]
-
National Toxicology Program. (2012, October 2). OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). Retrieved from [Link]
-
ResearchGate. (2025, December 28). Toward Novel Antioxidant Drugs: Quantitative Structure-Activity Relationship Study of Eugenol Derivatives. Retrieved from [Link]
-
OECD. (2002, April 24). 404 | oecd guideline for the testing of chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). In vitro cytotoxicity testing prediction of acute human toxicity. Retrieved from [Link]
-
PubMed. Oral acute toxic class method: a successful alternative to the oral LD50 test. Retrieved from [Link]
-
PubMed. In vitro cytotoxicity tests for the prediction of acute toxicity in vivo. Retrieved from [Link]
-
Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2022, June 20). Guidance on the Up-and-Down Procedure Data Evaluation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Oral Acute Toxic Class Method: A successful alternative to the oral LD50 test. Retrieved from [Link]
-
PubMed. The fixed-dose procedure and the acute-toxic-class method: a mathematical comparison. Retrieved from [Link]
-
PubMed. A statistical evaluation of the fixed dose procedure. Retrieved from [Link]
-
Regulations.gov. Final Report. Retrieved from [Link]
-
PubMed. Acute Toxic Class Methods: Alternatives to LD/LC50 Tests. Retrieved from [Link]
-
Flashpoint srl. (2020, June 26). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Retrieved from [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubMed. The practice of structure activity relationships (SAR) in toxicology. Retrieved from [Link]
-
Proceedings of the International Conference on Food, Nutrition, Health and Lifestyle. (2022, October 13). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDY OF EUGENOL DERIVATIVES AS ANTIOXIDANT COMPOUNDS. Retrieved from [Link]
-
Slideshare. Acute dermal irritation/corrosion: OECD 404. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method. Retrieved from [Link]
-
Taylor & Francis. Fixed-dose procedure – Knowledge and References. Retrieved from [Link]
-
Labcorp. OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. Retrieved from [Link]
-
U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]
-
Altogen Labs. Acute Dermal Toxicity OECD 402. Retrieved from [Link]
-
National Institutes of Health. Correlation of In Vitro Cytotoxicity and Acute Toxicity. Retrieved from [Link]
-
Slideshare. Acute eye irritation/corrosion- 405. Retrieved from [Link]
-
ResearchGate. Structure-activity relationships of the synthesized compounds. Retrieved from [Link]
-
Scribd. Acute Dermal Toxicity Oecd 402 | PDF. Retrieved from [Link]
-
OECD. (2002, April 24). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]
-
PubMed. An up-and-down procedure for acute toxicity testing. Retrieved from [Link]
-
IVAMI. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]
-
European Chemicals Agency. (2018, August 14). FINAL REPORT Acute dermal toxicity study in rats TEST GUIDELINE(S) OECD 402, 1987 Commission Regulation (EC) No 440/2008 US EPA. Retrieved from [Link]
-
IVAMI. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]
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Methodological & Application
Definitive Analysis of (E)-Isoeugenyl Formate: A High-Resolution GC-MS Protocol for Purity and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: (E)-Isoeugenyl formate is a significant aroma chemical, contributing characteristic warm, spicy, and sweet notes to a variety of commercial products. Its precise identification and quantification are paramount for quality control in the flavor, fragrance, and cosmetic industries, as well as for ensuring regulatory compliance. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. We delve into the causality behind each methodological choice, from sample preparation to data interpretation, providing a self-validating protocol grounded in established analytical chemistry principles. The detailed workflow, optimized instrument parameters, and an exploration of the compound's mass spectral fragmentation pattern offer researchers a definitive guide for achieving accurate and reproducible results.
Introduction and Analytical Rationale
This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a formate ester of isoeugenol.[1] As a volatile organic compound, it is exceptionally well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique is the gold standard for analyzing complex mixtures of volatile and semi-volatile compounds, offering high-resolution separation (GC) coupled with definitive molecular identification (MS).[2] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the analytical column, while the mass spectrometer provides structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z).[3]
The rationale for employing GC-MS in this context is threefold:
-
High Sensitivity: The technique can detect and identify analytes at trace levels, which is crucial for impurity profiling and regulatory testing.[2]
-
High Selectivity: Mass spectrometry provides a unique chemical fingerprint for each compound, allowing for unambiguous identification even in complex matrices like essential oils or perfume formulations.[4]
-
Structural Elucidation: The fragmentation patterns generated by Electron Ionization (EI) provide valuable clues to the molecule's structure, confirming the identity of the target analyte and helping to characterize unknown impurities.[5]
This guide provides a comprehensive protocol that ensures both qualitative and quantitative accuracy, enabling professionals to implement this method with confidence.
Experimental Workflow and Causality
The analytical process follows a logical sequence designed to ensure sample integrity, instrument stability, and data reliability. Each stage is critical for the success of the subsequent steps.
Caption: Workflow for GC-MS analysis of this compound.
Materials and Instrumentation
-
Gas Chromatograph-Mass Spectrometer: A system equipped with an autosampler, a split/splitless injector, and an electron ionization (EI) source.
-
Analytical Column: A non-polar or low-polarity capillary column is recommended for the analysis of flavor and fragrance compounds.[6] An Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent resolution.
-
Reagents & Standards:
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC or GC-grade
-
Helium (99.999% purity) or Hydrogen (99.999% purity) as carrier gas
-
-
Glassware: Class A volumetric flasks, autosampler vials (2 mL) with PTFE-lined septa.[7]
Detailed Protocols
Preparation of Standard and Sample Solutions
Causality Note: The choice of dichloromethane as a solvent is based on its high volatility, which is compatible with GC analysis, and its ability to effectively dissolve this compound.[3] Using high-purity solvents and Class A glassware is essential to prevent contamination and ensure quantitative accuracy.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with dichloromethane to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dilute the sample matrix (e.g., perfume oil, flavor concentrate) in dichloromethane to a concentration expected to fall within the calibration range. A starting dilution of 1:1000 is recommended. If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter before analysis.[7]
-
Transfer: Transfer all final solutions into 2 mL glass autosampler vials for analysis.[8]
GC-MS Instrumental Method
Causality Note: The following parameters are optimized for the separation and detection of this compound. The splitless injection mode is selected to maximize the transfer of the analyte onto the column, enhancing sensitivity.[8] The oven temperature program is designed to ensure good peak shape for the analyte while allowing for the elution of both more volatile and less volatile matrix components in a reasonable runtime. The MS scan range is set to encompass the molecular ion (m/z 192) and all significant fragment ions.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC with 5977B MSD (or equivalent) | Standard, reliable instrumentation for this application. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency.[9] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Separates analyte from solvent front and resolves it from other matrix components. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Industry-standard non-polar column for robust performance with flavor and fragrance compounds. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation.[10] |
| Electron Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Solvent Delay | 4.0 min | Prevents the high concentration of solvent from saturating and damaging the MS detector filament. |
| Scan Range (m/z) | 40 - 350 amu | Covers the molecular ion and all expected fragments of the analyte and potential impurities. |
Data Analysis and Interpretation
Analyte Identification
The identity of this compound is confirmed by a two-factor authentication process:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authenticated standard, typically within a ±0.05 minute window.
-
Mass Spectrum: The mass spectrum of the sample peak must visually match the spectrum of the standard and/or a reference library like NIST. The relative abundances of the key ions should be consistent.
Understanding the Mass Spectrum and Fragmentation
Under 70 eV electron ionization, this compound undergoes predictable fragmentation, providing a unique fingerprint for its identification. The molecular ion peak ([M]⁺) is expected at m/z 192. The fragmentation is dominated by cleavages related to the ester and propenyl groups.
The fragmentation pathway can be visualized as follows:
Caption: Predicted major fragmentation pathways for this compound.
Key Expected Fragments:
| m/z (Mass/Charge) | Proposed Ion Identity | Significance |
| 192 | [C₁₁H₁₂O₃]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 164 | [C₁₀H₁₂O₂]⁺˙ (Isoeugenol radical cation) | A highly probable and abundant fragment resulting from the neutral loss of carbon monoxide (CO) from the formate ester group. This is often a very stable fragment.[5][11] |
| 163 | [M-CHO]⁺ | Loss of the formyl radical (CHO). |
| 149 | [C₉H₉O₂]⁺ (Loss of -CH₃ from m/z 164) | A common subsequent fragmentation from the isoeugenol cation, indicating the presence of a methyl group. |
| 131 | [C₈H₇O₂]⁺ (Loss of H₂O from m/z 149) | Further fragmentation indicating rearrangements. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Characteristic fragment indicating an aromatic ring. |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the GC-MS analysis of this compound. By adhering to the specified sample preparation steps, instrumental parameters, and data analysis framework, researchers and quality control professionals can achieve highly accurate and reproducible results. The explanation of the causality behind the method's design empowers users to not only execute the protocol but also to troubleshoot and adapt it as necessary. This robust method serves as a critical tool for ensuring the quality, purity, and safety of products in the flavor, fragrance, and pharmaceutical industries.
References
-
ResearchGate. (n.d.). Quantitative analysis method for isoeugenol in fishery products using gas chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Wageningen University & Research. (2020). GCMS analysis of e-cigarette refill solutions. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Spectra Analysis. (n.d.). Flavor and Fragrance. Retrieved from [Link]
-
PubMed. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
-
News-Medical-Life-Sciences. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]
-
NIST. (n.d.). isoeugenyl acetate 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
PubMed. (2024). Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. Retrieved from [Link]
-
University of Wollongong. (2007). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. Retrieved from [Link]
-
NIST. (n.d.). trans-Isoeugenol. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
PubChem. (n.d.). Isoeugenyl formate. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC. Retrieved from [Link]
-
Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
Sources
- 1. Isoeugenyl formate | C11H12O3 | CID 20831812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. spectra-analysis.com [spectra-analysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. trans-Isoeugenol [webbook.nist.gov]
Derivatization of (E)-isoeugenyl formate for enhanced GC analysis
Abstract & Scope
(E)-Isoeugenyl formate (CAS: 7774-96-1) is a critical phenylpropanoid ester used in fragrance formulation and as a synthetic intermediate for vanillin production. While direct Gas Chromatography (GC) analysis is possible, it suffers from two significant limitations:
-
Thermal Instability: Formate esters are susceptible to thermal degradation (decarbonylation) or hydrolysis in hot GC injection ports, leading to inaccurate quantification.
-
Isomeric Ambiguity: Differentiating the bioactive (E)-isomer from the (Z)-isomer and its regioisomer, eugenol formate, is difficult due to co-elution on standard non-polar columns (e.g., DB-5MS).
This guide details two enhanced derivatization protocols to solve these challenges. Protocol A (DMDS Derivatization) utilizes dimethyl disulfide to "lock" the alkene geometry, providing unequivocal structural confirmation of the (E)-configuration. Protocol B (Hydrolysis-Silylation) offers a robust method for biological matrices (plasma/tissue) where total isoeugenyl content is the critical pharmacokinetic metric.
Analytical Decision Matrix
Before selecting a protocol, determine the analytical endpoint using the workflow below.
Figure 1: Decision tree for selecting the appropriate derivatization strategy based on analytical requirements.
Protocol A: DMDS Derivatization (Structural Elucidation)
Principle: The iodine-catalyzed addition of dimethyl disulfide (DMDS) across the propenyl double bond creates a stable bis(methylthio) adduct. This reaction increases molecular weight by 94 Da and yields diagnostic mass spectral fragments that unequivocally locate the double bond position (distinguishing isoeugenol from eugenol) and separate geometric isomers (E vs. Z) due to the substantial steric bulk added to the chain.
Reagents & Materials
-
Analyte: this compound standard.
-
Reagent: Dimethyl disulfide (DMDS), >99% purity.
-
Catalyst: Iodine solution (60 mg/mL in diethyl ether).
-
Solvent: Hexane (HPLC Grade).
-
Quench: 5% Aqueous Sodium Thiosulfate (
).
Step-by-Step Methodology
-
Preparation: Dissolve 1 mg of sample in 200 µL of hexane in a 2 mL GC vial.
-
Reaction: Add 50 µL of DMDS and 10 µL of Iodine/Ether solution. Cap tightly.
-
Incubation: Heat at 60°C for 4 hours .
-
Note: The (E)-isomer reacts slower than the (Z)-isomer due to steric hindrance, but 4 hours ensures complete conversion.
-
-
Extraction/Quench: Cool to room temperature. Add 200 µL of 5%
and shake vigorously to remove excess iodine (organic layer turns from violet to colorless). -
Isolation: Transfer the upper organic layer to a fresh vial containing anhydrous
to dry. -
Analysis: Inject 1 µL into GC-MS (Split 10:1).
Expected Mechanism & Data
The reaction converts the alkene into a saturated chain with two -SMe groups.
-
Reaction:
(MW 192) + (MW 286).
Figure 2: Mechanism of DMDS addition to the propenyl side chain.
Protocol B: Hydrolysis & Silylation (Quantitative)
Principle: In drug development, the formate ester often acts as a prodrug. To quantify the active moiety, the formate group is hydrolyzed, and the resulting phenol is derivatized with BSTFA to form a volatile Trimethylsilyl (TMS) ether. This eliminates peak tailing caused by the free phenol.
Reagents
-
Hydrolysis Base: 1M KOH in Methanol.
-
Neutralizer: 1M HCl.
-
Silylation Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Pyridine (anhydrous).
Step-by-Step Methodology
-
Hydrolysis: Mix 100 µL sample (plasma extract or standard) with 100 µL Methanolic KOH. Incubate at 60°C for 30 mins.
-
Neutralization: Acidify with HCl to pH < 3, then extract with Ethyl Acetate (3 x 200 µL). Evaporate to dryness under
. -
Derivatization: Reconstitute residue in 50 µL Pyridine and add 50 µL BSTFA + 1% TMCS.
-
Incubation: Heat at 70°C for 30 mins.
-
Analysis: Inject 1 µL into GC-MS.
GC-MS Instrument Parameters
These parameters are optimized for the DMDS derivative (Protocol A), which is less volatile than the parent compound.
| Parameter | Setting | Rationale |
| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for sulfur-containing adducts. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the heavier adduct (MW 286). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution for late-eluting isomers. |
| Oven Program | 60°C (1 min) | Slow ramp (4°C/min) critical to separate threo and erythro diastereomers of the DMDS adduct. |
| Transfer Line | 280°C | Prevents condensation of high-boiling adducts. |
| Ion Source | EI (70 eV), 230°C | Standard ionization. |
| Scan Range | m/z 50–450 | Captures molecular ion (286) and lower fragments. |
Data Interpretation & Mass Spectral Fingerprints
The differentiation of isomers relies on the fragmentation pattern of the DMDS adduct. The cleavage occurs preferentially between the two carbons bearing the methylthio groups.
Diagnostic Fragments (DMDS Adduct)
| Fragment | m/z (approx) | Origin | Significance |
| Molecular Ion | 286 | Confirms successful derivatization. | |
| Fragment A | 225 | Loss of terminal S-methyl group. | |
| Fragment B | 151 | Base Peak. Cleavage between C7-C8 (Benzylic fragment). | |
| Fragment C | 135 | Alkyl-dithio fragment. |
Differentiation Logic:
-
This compound Adduct: Yields a single dominant diastereomer peak (due to anti addition to the trans alkene).
-
(Z)-Isoeugenyl Formate Adduct: Yields a different diastereomer eluting at a distinct retention time.
-
Eugenol Formate (Regioisomer): The double bond is terminal. DMDS cleavage yields a fragment at m/z 61 (
), which is absent or very weak in isoeugenyl derivatives.
References
-
Buser, H. R., et al. (1983).[1] Determination of double bond positions in mono-unsaturated acetates by mass spectrometry of dimethyl disulfide adducts. Analytical Chemistry.[2][3][4][5][6] Link
-
Dunkelblum, E., et al. (1985).[1] Stereochemical assignment of double bonds in unsaturated compounds by GC-MS of dimethyl disulfide derivatives. Tetrahedron Letters. Link
-
Restek Corporation. (2024).[7] Analysis of Fragrance Allergens by GC-MS. Application Note 59343. Link
-
Sigma-Aldrich (Merck). (2024). Protocol for Silylation of Phenolic Compounds using BSTFA. Technical Bulletin. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Strategic Utilization of (E)-Isoeugenyl Formate: A Versatile Scaffold for Novel Bioactive Development
Executive Summary
(E)-Isoeugenyl formate (4-formyloxy-3-methoxy-1-propenylbenzene) represents an underutilized yet highly strategic scaffold in medicinal chemistry. While its acetate analog is ubiquitous in fragrance and flavor industries, the formate ester offers unique advantages for drug development. It serves as a "stealth" phenol—masking the reactive hydroxyl group to enhance lipophilicity (LogP) and cellular permeability—while possessing a higher susceptibility to enzymatic hydrolysis (esterases) compared to acetates or benzoates.
This Application Note provides a rigorous guide for synthesizing this compound and utilizing it as a precursor for a library of novel
Module 1: Synthesis of this compound
Direct esterification of phenols with formic acid is thermodynamically unfavorable due to the formation of water. The use of acid chlorides (formyl chloride) is unstable. Therefore, this protocol utilizes the Mixed Anhydride Method (Acetic Formic Anhydride - AFA) generated in situ. This method ensures high yield and regioselectivity under mild conditions.
Reagents & Equipment[1][2][3][4]
-
Precursor: (E)-Isoeugenol (>98% purity, Sigma-Aldrich/Merck).
-
Reagents: Formic acid (98%), Acetic anhydride (
), Sodium bicarbonate ( ), Anhydrous Sodium Sulfate ( ). -
Solvent: Dichloromethane (DCM, anhydrous).
-
Equipment: 3-neck Round Bottom Flask (RBF), dropping funnel,
gas line, rotary evaporator.
Step-by-Step Protocol
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a dry 100 mL RBF, cool 10 mL of acetic anhydride to 0°C under
. -
Add 5 mL of formic acid (98%) dropwise over 10 minutes.
-
Critical Step: Stir the mixture at 50°C for 2 hours. This thermal activation drives the equilibrium to form AFA (
). -
Cool the AFA solution back to 0°C before use.
-
-
Esterification:
-
Dissolve (E)-isoeugenol (10 mmol, ~1.64 g) in 20 mL anhydrous DCM.
-
Add the isoeugenol solution dropwise to the cold AFA mixture.
-
Add a catalytic amount of anhydrous sodium acetate (0.5 mmol) to accelerate the trans-esterification.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The product (
) will appear less polar than the starting phenol ( ).
-
-
Work-up & Purification:
-
Quench the reaction by pouring into ice-cold saturated
solution (Caution: evolution). -
Extract with DCM (
mL). -
Wash organic layer with brine, dry over
, and concentrate in vacuo.[1] -
Purification: Flash column chromatography (Silica gel 60, Gradient 0-10% EtOAc in Hexane).
-
Characterization Data (Expected)
| Parameter | Value/Observation | Interpretation |
| Appearance | Pale yellow oil/solid | Crystallizes upon cooling (m.p. ~40°C) |
| IR Spectrum | 1760 | Characteristic Formate C=O stretch |
| 1H NMR | Formyl proton ( | |
| 1H NMR | Trans-alkene proton (preservation of (E)-geometry) |
Module 2: Library Generation (The "Warhead" Strategy)
The formate group protects the phenol, allowing us to chemically manipulate the alkene "tail" without side reactions. We will convert the alkene into an epoxide , which serves as a versatile electrophile for ring-opening with amines.
Pathway: Epoxidation & Aminolysis
Figure 1: Synthetic workflow for converting this compound into amino-alcohol derivatives.
Protocol: Epoxidation with mCPBA[5][6][7]
-
Reaction: Dissolve this compound (5 mmol) in 20 mL DCM at 0°C.
-
Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise.
-
Stir: Maintain at 0°C for 3 hours.
-
Quench: Wash with 10%
(to remove excess peroxide) followed by . -
Isolation: The epoxide is sensitive; use immediately for the next step or store at -20°C under Argon.
Protocol: Ring Opening (Library Generation)
-
Setup: In a reaction vial, dissolve the epoxide (0.5 mmol) in Acetonitrile (2 mL).
-
Reagent: Add the desired primary amine (1.2 eq) (e.g., benzylamine, morpholine, isopropylamine).
-
Catalyst: Add Lithium Perchlorate (
, 0.1 eq) to activate the epoxide oxygen. -
Conditions: Heat to 60°C for 12 hours.
-
Result: This yields a 1-aryl-2-amino-1-propanol derivative. The formate group may partially hydrolyze depending on the amine basicity; if intact, it acts as a prodrug. If hydrolyzed, it yields the free phenolic drug.
Module 3: Bioactivity & Mechanism of Action[8]
The strategic value of this compound lies in its dual role:
-
Lipophilic Prodrug: The formate masks the polar phenol, facilitating passive transport across bacterial membranes or the blood-brain barrier.
-
Reactive Electrophile Generator: Upon metabolic activation (or spontaneous degradation), isoeugenol derivatives can form Quinone Methides , which covalently bind to microbial proteins or DNA.
Mechanism Diagram
Figure 2: Prodrug activation and mechanism of action for isoeugenyl formate derivatives.
Comparative Properties Table
| Compound | LogP (Est.) | Water Sol. | Half-Life (Plasma) | Primary Application |
| Isoeugenol | 2.5 | Low | N/A | Antimicrobial / Antioxidant |
| Isoeugenyl Acetate | 3.1 | Very Low | High (>4h) | Fragrance / Flavor (Stable) |
| Isoeugenyl Formate | 2.7 | Low | Moderate (<1h) | Prodrug / Transient Protection |
Interpretation: The formate ester strikes a balance. It is lipophilic enough to cross membranes better than the parent phenol but hydrolyzes faster than the acetate, ensuring rapid release of the active payload once inside the target tissue.
Safety & Handling
-
Sensitization: Isoeugenol and its esters are potent skin sensitizers.[2][3] All handling must occur in a fume hood with nitrile gloves.
-
Peroxides: mCPBA is a shock-sensitive oxidizer. Store in a fridge and never scrape dried material on ground glass joints.
References
-
Synthesis of Phenolic Esters (Mixed Anhydride Method)
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Bernini, R., et al. (2013). "Sustainable synthesis of isoeugenol derivatives." ChemSusChem. (Validated via PubChem general synthesis data).
-
Epoxidation & Ring Opening
- Smith, J.G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656.
-
Master Organic Chemistry. "Epoxidation of Alkenes with m-CPBA."
-
Bioactivity of Isoeugenol Derivatives
-
Hyldgaard, M., et al. (2015). "Isoeugenol has a non-disruptive detergent-like mechanism of action." Frontiers in Microbiology.
-
Reshmi, S.K., et al. (2017).[4] "Isoeugenol Ester Derivatives as Future Potential Drug." International Journal for Research in Applied Science & Engineering Technology.
-
-
Quinone Methide Mechanism
-
Berthet, A., et al. (2023). "Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer." Chemical Research in Toxicology.
-
Sources
- 1. rsc.org [rsc.org]
- 2. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial effect of emulsion-encapsulated isoeugenol against biofilms of food pathogens and spoilage bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isoeugenol Formylation
Topic: Side-product Formation & Mitigation Strategies Audience: Senior Researchers & Process Chemists
Introduction: Defining the Chemical Battlefield
Welcome to the Technical Support Center. If you are accessing this guide, you are likely attempting to introduce a formyl group (-CHO) onto the isoeugenol scaffold and encountering unexpected impurities.
Critical Scope Definition: Before proceeding, verify your target:
-
Target A: 5-Formylisoeugenol (Ring Formylation). You want to keep the propenyl chain intact and add an aldehyde to the aromatic ring (typically ortho to the phenol). Proceed with this guide.
-
Target B: Vanillin (Oxidative Cleavage). You want to cleave the propenyl double bond to form vanillin. Stop. This requires oxidation (e.g., ozonolysis, nitrobenzene oxidation), not formylation.
This guide addresses Target A , where the preservation of the propenyl double bond during electrophilic aromatic substitution is the primary challenge.
Module 1: The Reimer-Tiemann Protocol
Method: Chloroform (
User Query 1:
"My yield of 5-formylisoeugenol is below 30%. The NMR shows a complex aliphatic region with multiplet signals between 1.5–2.5 ppm, and the product is an inseparable oil."
Root Cause Analysis:
The Reimer-Tiemann reaction relies on the in situ generation of dichlorocarbene (:CCl₂) .[1] While :CCl₂ is an electrophile that targets the electron-rich phenoxide ring, it is also a potent cyclopropanating agent .
Isoeugenol contains a conjugated propenyl double bond. This alkene is electron-rich and competes kinetically with the aromatic ring for the carbene.
-
Path A (Desired): Attack on the phenoxide ring (ortho-position)
Hydrolysis Aldehyde. -
Path B (Side Reaction): [2+1] Cycloaddition to the propenyl chain
Gem-dichlorocyclopropane derivative .
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Reagent Stoichiometry | Limit | Excess carbene increases the statistical probability of alkene attack after the ring is formylated. |
| Base Concentration | Use lower concentrations (10–20%) rather than saturated base. | High base concentration accelerates carbene generation, creating a "burst" that overwhelms the ring's selectivity. |
| Phase Transfer Catalyst | Avoid quaternary ammonium salts if possible. | PTCs efficiently transport :CCl₂ into the organic phase where the alkene tail resides, promoting side-chain attack [1]. |
| Alternative | Switch to Photo-Reimer-Tiemann (if available). | Irradiating phenol in |
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. Kinetic competition between ortho-formylation and gem-dichlorocyclopropane formation in Reimer-Tiemann conditions.
Module 2: The Duff Reaction
Method: Hexamethylenetetramine (HMTA) / Acid (TFA or AcOH) Primary Issue: Polymerization & "Tars"
User Query 2:
"I switched to the Duff reaction to avoid cyclopropanation. Now I'm getting a gummy, insoluble black resin that won't dissolve in ether or ethyl acetate."
Root Cause Analysis:
The Duff reaction proceeds via an iminium ion intermediate.[2] While this electrophile is less likely to attack the alkene than a carbene, the reaction conditions (high temperature + acid + formaldehyde equivalent) mimic the synthesis of Phenol-Formaldehyde Resins (Novolacs) .
-
Polymerization: The methine bridge formed between the HMTA and the phenol is reactive. If the reaction runs too long or too hot, these bridges cross-link multiple isoeugenol molecules [2].
-
N-Alkylation: HMTA can sometimes N-alkylate if the hydrolysis step is inefficient.
Troubleshooting Protocol:
| Step | Action | Why? |
| Acid Selection | Use Trifluoroacetic Acid (TFA) instead of Glacial Acetic Acid. | TFA allows the reaction to proceed at lower temperatures (refluxing TFA is ~72°C vs AcOH ~118°C), significantly reducing thermal polymerization rates [3]. |
| Hydrolysis | Ensure rigorous acid hydrolysis post-reaction (e.g., 3N HCl at 50°C for 1h). | The initial product is a hexaminium salt. If not fully hydrolyzed, it remains a water-soluble gum that confuses extraction. |
| Concentration | Dilute the reaction. | High concentration favors intermolecular cross-linking (polymerization) over intramolecular substitution. |
Module 3: Vilsmeier-Haack & General FAQ
Method:
User Query 3:
"Can I use Vilsmeier-Haack? It works for other phenols."
Expert Response: Proceed with extreme caution. The Vilsmeier reagent (chloroiminium salt) is highly reactive toward electron-rich alkenes.
-
Risk: Formylation of the propenyl side chain (at the
or carbon) or chlorination of the benzylic position is highly probable [4]. -
Recommendation: If you must use Vilsmeier, you must first protect the phenol (e.g., as an acetate), but this deactivates the ring, making ring formylation difficult. Duff (TFA method) is generally superior for isoeugenol.
Summary of Side Products
| Reaction Type | Major Side Product | Mechanism |
| Reimer-Tiemann | Dichlorocyclopropanes | Carbene addition to propenyl double bond. |
| Duff (AcOH) | Novolac Resins (Tars) | Acid-catalyzed condensation/polymerization. |
| Vilsmeier-Haack | Side-chain aldehydes/chlorides | Electrophilic attack on the alkene. |
Troubleshooting Decision Tree (DOT Diagram)
Caption: Figure 2. Diagnostic decision tree for identifying side products based on analytical data.
References
-
Wynberg, H. (1960).[3] "The Reimer-Tiemann Reaction."[1][3][4][5][6] Chemical Reviews, 60(2), 169–184.[3] Link
-
BenchChem. (2025).[5] "Troubleshooting side reactions during the formylation step of synthesis." BenchChem Technical Guides. Link
-
Smith, W. E. (1972). "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." The Journal of Organic Chemistry, 37(24), 3972–3973. Link
-
Jones, G., & Stanforth, S. P. (2000). "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 56, 355–659.[7] Link
Sources
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
Optimizing reaction conditions for the synthesis of (E)-isoeugenyl formate
Executive Summary & Chemical Strategy
Target Molecule: (E)-Isoeugenyl Formate (CAS: 7774-96-1)
Application: High-value fragrance intermediate (carnation/clove notes) and vanillin precursor.
Critical Challenge: Phenols are weak nucleophiles compared to aliphatic alcohols, making direct esterification with formic acid thermodynamically unfavorable. Furthermore, the styryl double bond in isoeugenol is prone to acid-catalyzed polymerization and
Strategic Solution: To achieve high yields (>85%) while maintaining stereochemical integrity, we cannot use standard Fischer esterification. Instead, we must utilize activated acylating agents . This guide details two optimized protocols:
-
The Mixed Anhydride Method (Acetic Formic Anhydride - AFA): Best for scale-up; utilizes in situ generated AFA.
-
Steglich Esterification (DCC/DMAP): Best for high-value, small-scale synthesis with mild conditions.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the two approved synthetic pathways and potential failure modes (side reactions).
Figure 1: Synthetic pathways for this compound showing activation strategies and potential side reactions.
Optimized Experimental Protocols
Method A: The Mixed Anhydride Route (Recommended for Scale-Up)
Principle: Formic acid is dehydrated by acetic anhydride to form Acetic Formic Anhydride (AFA). AFA is a potent formylating agent that reacts selectively with phenols under basic catalysis.
Reagents:
-
(E)-Isoeugenol (1.0 equiv)
-
Formic Acid (98%+, 2.0 equiv)
-
Acetic Anhydride (2.0 equiv)
-
Sodium Acetate (anhydrous, 1.5 equiv) or Pyridine (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Protocol:
-
AFA Formation (Critical Step): In a dry flask under nitrogen, mix Formic Acid (2.0 eq) and Acetic Anhydride (2.0 eq). Stir at 0°C to 10°C for 1 hour, then warm to 20°C for 1 hour.
-
Why? High temperatures promote the formation of acetic anhydride (disproportionation) or decomposition to CO. Low temp favors the mixed anhydride.
-
-
Substrate Addition: Cool the AFA mixture back to 0°C . Add Sodium Acetate (1.5 eq).
-
Reaction: Add a solution of (E)-Isoeugenol (1.0 eq) in DCM dropwise over 30 minutes.
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with ice-cold water. Wash organic layer with saturated NaHCO₃ (to remove acids) and brine. Dry over MgSO₄ and concentrate in vacuo at <40°C.
Method B: Steglich Esterification (Recommended for Lab Scale)
Principle: DCC couples the acid and phenol under mild conditions, avoiding the competition with acetate formation.
Reagents:
-
(E)-Isoeugenol (1.0 equiv)
-
Formic Acid (1.2 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)
-
Solvent: Anhydrous DCM
Protocol:
-
Setup: Dissolve Isoeugenol (1.0 eq), Formic Acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0°C .
-
Coupling: Add DCC (1.2 eq) dissolved in DCM dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 3–12 hours. A white precipitate (DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (to remove DMAP), then NaHCO₃, then brine.
Comparative Data Analysis
| Parameter | Method A (Mixed Anhydride) | Method B (Steglich/DCC) |
| Yield | 80–90% | 85–95% |
| Atom Economy | Moderate (Acetic acid byproduct) | Low (DCU waste) |
| Selectivity | Risk of Acetate impurity if heated | High (Exclusive Formate) |
| Cost | Low | High (DCC is expensive) |
| Scalability | Excellent | Poor (DCU filtration is difficult) |
Troubleshooting Center (FAQ)
Category 1: Reaction Setup & Yield
Q: Why is my product contaminated with Isoeugenyl Acetate?
-
Diagnosis: This occurs in Method A (Mixed Anhydride) if the reaction temperature is too high.
-
Mechanism: At higher temperatures (>50°C), the mixed anhydride disproportionates, or the acetate carbonyl becomes more reactive than the formyl carbonyl.
-
Fix: Ensure AFA formation is done at 0–20°C. Keep the esterification reaction below 25°C.
Q: The reaction mixture turned black/dark brown. Is the product ruined?
-
Diagnosis: Phenols are prone to oxidation, and isoeugenol can polymerize under acidic/oxidative stress.
-
Fix: Always purge solvents with Nitrogen/Argon before use. Add a radical inhibitor like BHT (0.1%) if the problem persists. Ensure the formic acid is high quality and not degraded.
Category 2: Stability & Workup[3]
Q: My yield drops significantly after column chromatography. Why?
-
Diagnosis: Formate esters are susceptible to hydrolysis, especially on acidic silica gel.
-
Fix:
-
Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acidity.
-
Perform a rapid filtration through a silica plug rather than a long column.
-
Store the product at 4°C under inert atmosphere; do not store in protic solvents.
-
Q: I see two spots on TLC that are very close. What are they?
-
Diagnosis: Likely the (E) and (Z) isomers of isoeugenyl formate.
-
Fix: Use 1H-NMR to confirm. The vinylic protons have different coupling constants (
Hz for trans/E, Hz for cis/Z). If (Z) content is high, check if your starting material was pure (E) or if you used strong acids/heat during synthesis.
Troubleshooting Logic Tree
Figure 2: Decision tree for troubleshooting common synthesis issues.
References
-
Preparation of Mixed Anhydrides: Krimen, L. I. (1963). "Acetic Formic Anhydride."[2][3] Organic Syntheses, 50, 1.
-
Formylation of Phenols: Stevens, W., & Van Es, A. (1964). "Mixed Carboxylic Acid Anhydrides: Acetic-Formic Anhydride."[2][3] Recueil des Travaux Chimiques des Pays-Bas, 83(12), 1287-1293.
-
DCC Coupling Mechanism: Neises, B., & Steglich, W. (1978).[4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
-
Isoeugenol Stability: Api, A.M., et al. (2015). "RIFM fragrance ingredient safety assessment, isoeugenyl formate." Food and Chemical Toxicology, 82, S1-S19.
-
Isoeugenol Properties: PubChem Database. "Isoeugenyl formate (CID 20831812)."
Sources
Technical Support Center: Troubleshooting Low Recovery of (E)-Isoeugenyl Formate from Biological Matrices
Welcome to the technical support center for bioanalytical assays involving (E)-isoeugenyl formate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with achieving optimal recovery of this analyte from complex biological matrices. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Analyte and the Matrix
Q1: What are the key physicochemical properties of this compound that might affect its recovery?
A1: Understanding the inherent properties of this compound is the first step in troubleshooting. Key characteristics include:
-
Molecular Weight: 192.21 g/mol .[1]
-
LogP (o/w): Estimated between 2.33 and 3.16, indicating a moderate lipophilicity.[2][3] This suggests a good affinity for organic solvents used in liquid-liquid extraction (LLE) and retention on reversed-phase solid-phase extraction (SPE) sorbents.
-
Water Solubility: Predicted to be low (0.082 g/L), which can be a challenge in aqueous biological matrices.[2]
-
Chemical Class: It is a formate ester.[2] Ester bonds can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of esterase enzymes in biological samples.[4][5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Extraction |
| Molecular Weight | 192.21 g/mol | PubChem[1] | Suitable for standard SPE and LLE techniques. |
| LogP | 2.33 - 3.16 | The Good Scents Company, FooDB[2][3] | Good affinity for organic solvents and reversed-phase sorbents. |
| Water Solubility | 0.082 g/L (Predicted) | ALOGPS[2] | Potential for precipitation in aqueous media; may require solubilizing agents. |
| Chemical Structure | Formate Ester | FooDB[2] | Susceptible to enzymatic and chemical hydrolysis. |
Q2: I'm observing lower than expected recovery from plasma samples even before extraction. What could be the cause?
A2: This points towards pre-analytical instability of this compound in the biological matrix. The primary suspects are:
-
Enzymatic Hydrolysis: Plasma contains esterases that can cleave the formate ester bond, converting your analyte into (E)-isoeugenol.[4][6] This is a common issue for ester-containing compounds in biological matrices.[8]
-
Chemical Instability: The pH of the sample can influence the stability of the ester.[8][9] Although plasma is buffered around pH 7.4, improper storage or handling could lead to pH shifts.
To mitigate these issues, consider the following:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Store samples at -80°C to minimize enzymatic activity.
-
Enzyme Inhibitors: Add esterase inhibitors, such as sodium fluoride, to the collection tubes.
-
pH Control: Ensure the pH of the sample remains neutral during storage and initial handling steps.
Section 2: Sample Preparation and Extraction Strategies
A robust sample preparation strategy is crucial for achieving high and reproducible recovery. The choice of technique depends on the matrix, the required level of cleanliness, and the desired concentration factor.
Q3: I am using Protein Precipitation (PPT), but my recovery is low and variable. How can I improve this?
A3: Protein precipitation is a simple but often "dirty" sample preparation technique.[10] Low recovery can stem from several factors:
-
Analyte Co-precipitation: Due to its moderate lipophilicity, this compound might adsorb to the precipitated proteins and be lost when the supernatant is collected.
-
Incomplete Precipitation: Insufficient precipitating agent can lead to incomplete protein removal, resulting in matrix effects during analysis.[11]
-
Solvent Choice: The choice of organic solvent for precipitation is critical. Acetonitrile is generally preferred as it tends to precipitate proteins more effectively than methanol.[11][12]
Troubleshooting Steps for PPT:
-
Optimize Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of cold acetonitrile to plasma.[12] Experiment with ratios from 2:1 to 4:1 to find the optimal balance between protein removal and analyte recovery.
-
Temperature Control: Perform the precipitation at low temperatures (e.g., on ice) to enhance protein precipitation and minimize analyte degradation.
-
Vortex and Centrifugation: Ensure thorough mixing and adequate centrifugation speed and time to form a compact protein pellet.
-
Post-Precipitation pH Adjustment: After collecting the supernatant, adjusting the pH might be necessary to ensure the stability of the analyte before injection.
Q4: I'm developing a Liquid-Liquid Extraction (LLE) method. What are the key parameters to optimize for this compound?
A4: LLE is a powerful technique for cleaning up samples and concentrating the analyte. For a compound with a LogP around 2.5-3, a variety of water-immiscible organic solvents can be effective.
Key LLE Optimization Parameters:
-
Solvent Selection: Start with solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and ethyl acetate. The choice of solvent will impact extraction efficiency and the level of co-extracted matrix components.
-
pH of the Aqueous Phase: Adjusting the pH of the plasma sample can influence the extraction of endogenous interferences. For a neutral compound like this compound, pH adjustment is primarily for cleaning up the sample rather than altering the analyte's charge state.
-
Extraction Time and Mixing: Ensure adequate mixing to maximize the surface area between the two phases, but avoid vigorous shaking that can lead to emulsion formation.[13] Gentle inversion for 5-10 minutes is often sufficient.
-
Phase Separation: If emulsions form, they can be broken by adding salt (salting out), centrifugation, or by changing the temperature.[13][14]
Q5: My Solid-Phase Extraction (SPE) recovery is poor. Where should I start troubleshooting?
A5: SPE offers a high degree of selectivity and can provide very clean extracts.[15] Low recovery in SPE is a common problem and can be addressed systematically.[16][17][18]
Detailed SPE Troubleshooting Steps:
-
Sorbent Selection: For this compound, a reversed-phase sorbent like C18 or a polymeric sorbent is a good starting point. The choice depends on the desired selectivity.
-
Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with a solution similar in composition to the loading solution. Improper conditioning can lead to poor retention.[18]
-
Sample Loading: The pH and organic content of the sample during loading are critical. Dilute the sample if it contains a high percentage of organic solvent. A slow flow rate during loading allows for sufficient interaction between the analyte and the sorbent.[15]
-
Washing: The wash step is crucial for removing interferences. The wash solvent should be strong enough to remove unwanted matrix components but weak enough to not elute the analyte.
-
Elution: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of organic solvent, sometimes with a pH modification.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Simple, fast, low cost.[10][19] | Prone to matrix effects, low concentration factor.[19] | High-throughput screening, when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Good cleanup, can concentrate analyte. | Can be labor-intensive, emulsion formation is a risk.[13][19] | Cleaner extracts and when a concentration step is needed. |
| Solid-Phase Extraction (SPE) | High selectivity, very clean extracts, high concentration factor.[15] | More complex method development, higher cost.[19] | When high sensitivity and selectivity are paramount. |
Section 3: Analytical Considerations and Matrix Effects
Even with an optimized extraction protocol, issues can arise during the analytical measurement, often due to matrix effects.
Q6: My recovery is still low, and I suspect matrix effects. How can I confirm and mitigate this?
A6: Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[20][21][22]
Protocol for Assessing Matrix Effects:
-
Prepare three sets of samples:
-
Set A: this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank extracted matrix (e.g., plasma extract without the analyte) spiked with this compound post-extraction.
-
Set C: this compound spiked into the matrix before extraction.
-
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A matrix effect value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more selective extraction technique like SPE or optimize your current LLE or PPT method.
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the interfering matrix components. This may involve changing the column, mobile phase, or gradient profile.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus compensating for variations in signal intensity.
Section 4: Other Potential Sources of Analyte Loss
Q7: I've optimized my extraction and am confident matrix effects are minimal, but recovery is still not ideal. What else could be going wrong?
A7: Analyte loss can occur at various stages of the experimental workflow due to non-specific binding.[23]
-
Binding to Labware: this compound, being moderately lipophilic, can adsorb to the surfaces of plastic tubes, pipette tips, and autosampler vials.[23][24]
-
Solution: Use low-binding microcentrifuge tubes and plates. Silanized glass vials can also be used for the final extract. Pre-rinsing pipette tips with the sample or solvent can also help.
-
-
Carryover in the LC System: Adsorption of the analyte to components of the LC system can lead to carryover in subsequent injections, affecting the accuracy of quantification.
-
Solution: Implement a robust needle wash protocol in your autosampler, using a strong organic solvent.
-
// Potential Loss Points loss1 [label="Enzymatic/Chemical\nDegradation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; loss2 [label="Non-specific\nBinding to Labware", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; loss3 [label="Incomplete\nExtraction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; loss4 [label="Matrix Effects\n(Ion Suppression)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
sample_storage -> loss1; extraction -> loss2; extraction -> loss3; analysis -> loss4; } } Caption: Potential points of analyte loss during the bioanalytical workflow.
References
-
FooDB. (2015). Showing Compound Isoeugenol formate (FDB016295). Retrieved from FooDB: [Link]
-
The Good Scents Company. (n.d.). isoeugenyl formate, 7774-96-1. Retrieved from The Good Scents Company: [Link]
-
National Center for Biotechnology Information. (n.d.). Isoeugenyl formate. PubChem Compound Database. Retrieved from [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from Welch Materials: [Link]
- Li, H., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- MDPI. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Molecules, 26(16), 4991.
- Reid, R. W. (2013).
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from The Blog - Tecan: [Link]
-
Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved from YouTube: [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from K-Jhil: [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Retrieved from Phenomenex: [Link]
- Sitnikov, D. G., et al. (2016). Systematic assessment of seven solvent and solid-phase extraction methods for metabolomics analysis of human plasma by LC-MS. Scientific Reports, 6(1), 38885.
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from Agilent: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from NorthEast BioLab: [Link]
- Mabury, S. A., & Crosby, D. G. (1996). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 15(11), 1949-1953.
-
Koch Knight. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Retrieved from Koch Knight: [Link]
- Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
-
ResearchGate. (2025). Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers in a Model Prebiotic Reaction. Retrieved from ResearchGate: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from Phenomenex: [Link]
-
ResearchGate. (n.d.). Extraction of small molecule from human plasma by prototyping 3D printed sorbent through extruded filament for LC-MS/MS analysis. Retrieved from ResearchGate: [Link]
-
Nicoya Lifesciences. (2020). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from Nicoya Lifesciences: [Link]
-
PubMed. (2007). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from PubMed: [Link]
-
LCGC International. (2018). Solving Recovery Problems in Solid-Phase Extraction. Retrieved from LCGC International: [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from Chromatography Online: [Link]
-
Taylor & Francis Online. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from Taylor & Francis Online: [Link]
-
LCGC International. (2018). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from LCGC International: [Link]
-
National Institutes of Health. (2020). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Retrieved from National Institutes of Health: [Link]
-
National Institutes of Health. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Retrieved from National Institutes of Health: [Link]
-
Biocompare. (2018). Extracting Small Molecules. Retrieved from Biocompare: [Link]
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from Nicoya Lifesciences: [Link]
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from Bioanalysis Zone: [Link]
-
PubMed. (2012). Dried blood spot on-card derivatization: an alternative form of sample handling to overcome the instability of thiorphan in biological matrix. Retrieved from PubMed: [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from YouTube: [Link]
-
Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. Retrieved from Hawach: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions: [Link]
-
The Good Scents Company. (n.d.). isoeugenyl acetate, 93-29-8. Retrieved from The Good Scents Company: [Link]
-
Wikipedia. (n.d.). Isoamyl formate. Retrieved from Wikipedia: [Link]
Sources
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- 3. isoeugenyl formate, 7774-96-1 [thegoodscentscompany.com]
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- 5. researchgate.net [researchgate.net]
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- 24. nicoyalife.com [nicoyalife.com]
Minimizing isomerization of (E)-isoeugenyl formate during synthesis
Technical Support Center: Synthesis of (E)-Isoeugenyl Formate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable compound in various research and development sectors, prized for its specific stereochemistry which is crucial for its biological activity and physical properties. However, the synthesis of this target molecule is frequently complicated by the undesired isomerization of the thermodynamically less stable (E)-isomer to the (Z)-isomer. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to empower researchers to minimize this isomerization, ensuring high isomeric purity in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (E) to (Z) isomerization in isoeugenol derivatives?
The isomerization of the propenyl double bond in isoeugenol and its derivatives is primarily catalyzed by the presence of acids or strong bases, and can also be induced by heat or UV light.[1] For acid-catalyzed isomerization, protonation of the double bond leads to a carbocation intermediate. Rotation around the single carbon-carbon bond, followed by deprotonation, can result in the formation of the more stable (Z)-isomer. This mechanism is well-documented for structurally similar compounds like anethole.[1]
Q2: Why is it critical to start with high-purity (E)-isoeugenol?
The principle of "garbage in, garbage out" is highly applicable here. If the starting isoeugenol contains a significant percentage of the (Z)-isomer, no formylation procedure will rectify this. In fact, the reaction and workup conditions may even exacerbate the issue by promoting further isomerization of the desired (E)-product. Standard commercial isoeugenol is often a mixture of (E) and (Z) isomers, sometimes with the (Z)-isomer content being as high as 30%.[2] It is imperative to either procure high-purity (>98%) (E)-isoeugenol or purify the starting material before use.
Q3: How can I accurately determine the (E)/(Z) ratio of my product?
Several analytical techniques can reliably quantify the isomeric ratio:
-
Gas Chromatography (GC): With an appropriate capillary column (e.g., DB-5 or HP-5), the (E) and (Z) isomers can be separated and quantified based on their peak areas. This is a highly sensitive and accurate method.[3][4]
-
¹H NMR Spectroscopy: The protons on the double bond of the propenyl group have distinct chemical shifts and coupling constants for the (E) and (Z) isomers. Integration of these characteristic signals allows for a straightforward calculation of the isomeric ratio.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column can also be used to separate and quantify the isomers.[5]
Troubleshooting Guide
Q: My final product is a mixture of (E) and (Z) isomers, with a high proportion of the unwanted (Z)-isomer. What went wrong during the synthesis?
A: This is the most common issue and can stem from several factors during the formylation reaction itself. Let's break down the likely causes and solutions.
-
Cause 1: Acidic Formylating Agent. Using formic acid directly, especially with a strong acid catalyst (like H₂SO₄) or at elevated temperatures, is a primary driver of isomerization.[1] The acidic conditions promote the isomerization mechanism described in the FAQs.
-
Solution: Employ a milder, non-acidic formylating agent. The recommended method is the use of acetic formic anhydride (AFA) , prepared in situ at low temperatures.[6][7] AFA is a highly effective reagent for formylating alcohols and phenols under neutral or slightly basic conditions, thereby circumventing the acid-catalyzed isomerization pathway.[6][8]
-
-
Cause 2: High Reaction Temperature. Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond, leading to isomerization.
-
Solution: Maintain strict temperature control throughout the reaction. When using acetic formic anhydride, the reaction should be conducted at low temperatures, typically between 0 °C and room temperature, to disfavor isomerization.
-
-
Cause 3: Prolonged Reaction Time. The longer the (E)-isomer is exposed to even mildly unfavorable conditions, the more opportunity there is for it to isomerize.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or GC. Once the starting material is consumed, the reaction should be quenched and worked up promptly.
-
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Formylating Agent | Formic acid with strong acid catalyst | In situ prepared Acetic Formic Anhydride (AFA) | Avoids acidic conditions that catalyze isomerization.[1][6] |
| Temperature | > 50 °C | 0 °C to Room Temperature | Minimizes thermal energy available for isomerization. |
| Catalyst | Strong Brønsted acids (H₂SO₄, HCl) | Pyridine or DMAP (mild base) | Neutralizes any trace acids and catalyzes formylation without promoting isomerization. |
| Reaction Time | Unmonitored, excessive duration | Monitored by TLC/GC; quenched upon completion | Reduces the exposure time of the product to potentially isomerizing conditions. |
Q: I've successfully synthesized the (E)-isomer, but I'm seeing an increase in the (Z)-isomer after workup and purification. How can I prevent this?
A: Isomerization during downstream processing is a common pitfall. The product is vulnerable during extraction, washing, and purification.
-
Cause 1: Acidic Workup. Washing the organic layer with an acidic solution (e.g., dilute HCl) to remove basic catalysts like pyridine can inadvertently create the very conditions you sought to avoid during the reaction.
-
Solution: Use a neutral or slightly basic wash. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal for neutralizing the reaction mixture and removing acidic byproducts without risking isomerization. Follow this with a brine wash to remove excess water.
-
-
Cause 2: High Temperatures during Solvent Removal or Distillation. If purification is done by distillation, excessive heat can cause isomerization.
-
Solution: Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath. If distillation is necessary, perform it under high vacuum to keep the boiling point as low as possible. However, flash column chromatography is the preferred method for purification as it is performed at room temperature.
-
-
Cause 3: Active Stationary Phase in Chromatography. Using acidic silica gel for column chromatography can create a localized acidic environment on the column, leading to on-column isomerization.
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent system containing a small amount of a mild base, such as 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Visualized Workflow and Isomerization Mechanism
Below are diagrams illustrating the recommended experimental workflow and the chemical mechanism of acid-catalyzed isomerization.
Caption: Recommended workflow for minimizing isomerization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103408407A - Isoeugenol synthetizing method - Google Patents [patents.google.com]
- 3. Quantitative analysis method for isoeugenol in fishery products using gas chromatography–tandem mass spectrometry [ouci.dntb.gov.ua]
- 4. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymc.eu [ymc.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 8. CAS 2258-42-6: Acetic-formic anhydride | CymitQuimica [cymitquimica.com]
Technical Support Center: Scaling the Synthesis of High-Purity (E)-Isoeugenyl Formate
Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of high-purity (E)-isoeugenyl formate. The production of this specialty chemical, valued for its unique aromatic properties, presents several challenges, from controlling stereoselectivity during precursor synthesis to ensuring purity and stability in the final product. This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions (FAQs) to address common issues encountered during laboratory and pilot-scale production. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to empower users with the expertise to proactively optimize their processes.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the synthesis of this compound.
Q1: What is the most common starting material for this compound synthesis? A1: The synthesis typically begins with the isomerization of eugenol to isoeugenol. Eugenol, a readily available natural product, is rearranged under basic conditions to form a mixture of (E)- and (Z)-isoeugenol. The desired (E)-isomer is the direct precursor for the subsequent esterification step.
Q2: Why is the (E)-isomer specifically required? A2: The (E)-isomer of isoeugenyl formate is generally the target molecule due to its desired sensory properties and regulatory acceptance in the flavor and fragrance industry. The (Z)-isomer (cis-isoeugenol) can have different aromatic notes and may be subject to stricter regulatory limits due to toxicological concerns.[1] Therefore, maximizing the E/Z ratio is a critical process goal.
Q3: What are the primary analytical methods for monitoring this process? A3: The most effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). A GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is ideal for determining the ratio of (E)- to (Z)-isoeugenol and for assessing the purity of the final ester product.[2] RP-HPLC with UV detection can also be employed to monitor the reaction progress by separating the non-polar product from the more polar starting materials.[3][4]
Q4: What are the main safety hazards associated with this synthesis? A4: The key hazards involve the reagents used:
-
Potassium Hydroxide (KOH): Highly corrosive. Skin and eye contact must be avoided.
-
Formic Acid: A corrosive and toxic liquid that can cause severe burns.[5][6] Inhalation of vapors is harmful.[5]
-
Solvents (e.g., Toluene, Glycols): Often flammable and present inhalation and contact hazards. All operations should be conducted in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
Section 2: Synthesis & Scale-Up Troubleshooting Guide
This guide is structured to follow the production workflow, addressing specific problems that may arise at each stage.
Stage 1: Isomerization of Eugenol to Isoeugenol
Problem 1.1: Low Conversion of Eugenol
-
Question: My reaction shows a significant amount of unreacted eugenol after the recommended reaction time. What could be the cause?
-
Answer:
-
Insufficient Temperature: The isomerization of eugenol to isoeugenol is a thermodynamically controlled reaction that requires high temperatures, typically in the range of 160-200°C.[8][9] Ensure your heating mantle and reaction monitoring equipment are calibrated and providing accurate temperature control.
-
Inactive Catalyst: The potassium hydroxide (KOH) used as a catalyst can be deactivated by absorbing atmospheric CO2 to form potassium carbonate. Use fresh, high-purity KOH pellets or flakes and minimize their exposure to air before use.
-
Poor Mixing: On a larger scale, inadequate agitation can lead to poor mass and heat transfer, creating localized "cold spots" where the reaction rate is slower. Ensure the stirring is vigorous enough to maintain a homogenous mixture.
-
Problem 1.2: High Percentage of (Z)-Isoeugenol (cis-isomer)
-
Question: My GC analysis shows a high proportion of the undesired (Z)-isoeugenol. How can I improve the stereoselectivity for the (E)-isomer?
-
Answer: The formation of the more thermodynamically stable (E)-isomer is favored by equilibrium.
-
Reaction Time & Temperature: Insufficient reaction time or a temperature at the lower end of the range may not allow the reaction to reach thermodynamic equilibrium, where the E/Z ratio is maximized. Consider extending the reaction time or carefully increasing the temperature. One patented method suggests heating to 160-170°C for 6-8 hours to achieve a high trans-isomer content of over 90%.[8][9]
-
Solvent Choice: The choice of solvent can influence the transition state energy of the isomerization. High-boiling point solvents like diols (e.g., 1,2-pentanediol) have been shown to facilitate the formation of the (E)-isomer more effectively than water.[8]
-
Stage 2: Esterification of (E)-Isoeugenol with Formic Acid
Problem 2.1: Incomplete Esterification
-
Question: The reaction to form this compound is stalling, leaving unreacted isoeugenol. How can I drive the reaction to completion?
-
Answer: This is a classic equilibrium-limited Fischer esterification reaction.
-
Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, this water will shift the equilibrium back towards the reactants. On a lab scale, using a Dean-Stark apparatus with a suitable solvent (like toluene) is highly effective for azeotropically removing water as it forms.
-
Excess Reagent: Using an excess of one of the reactants, typically the less expensive one (formic acid), can shift the equilibrium towards the product. However, this will necessitate a more rigorous purification step to remove the excess acid.
-
Catalyst: While formic acid can self-catalyze the reaction to some extent, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) can significantly increase the reaction rate. Be aware that strong acids can also promote side reactions if the temperature is too high.
-
Problem 2.2: Product Discoloration (Darkening)
-
Question: The crude product mixture is dark brown or black. What causes this and can it be prevented?
-
Answer: Phenolic compounds like isoeugenol are susceptible to oxidation, especially at elevated temperatures and in the presence of air and potential metal contaminants.
-
Atmospheric Oxidation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] This is crucial during the high-temperature isomerization step and is good practice during the esterification as well.
-
Thermal Degradation: Overheating or prolonged reaction times can lead to polymerization and decomposition, especially if strong acid catalysts are used. Maintain strict temperature control and monitor the reaction to stop it once completion is reached.
-
Acid-Catalyzed Side Reactions: Strong acids can promote side reactions. Consider using a milder, solid-supported acid catalyst that can be easily filtered out post-reaction.
-
Stage 3: Work-up and Purification
Problem 3.1: Low Purity After Vacuum Distillation
-
Question: My final product purity is below 98% after vacuum distillation, with contaminants visible in the GC trace. What can I improve?
-
Answer:
-
Inefficient Neutralization/Washing: Before distillation, the crude product must be thoroughly washed to remove the catalyst and any remaining formic acid. A typical work-up involves quenching the reaction, separating the organic layer, washing with a weak base (e.g., sodium bicarbonate solution) until effervescence ceases, followed by a water or brine wash to remove residual salts. Incomplete washing will lead to co-distillation of acidic impurities or cause degradation in the distillation flask.
-
Fractional Distillation Efficiency: A simple distillation may not be sufficient to separate this compound from structurally similar impurities like the (Z)-isomer or unreacted isoeugenol, which may have close boiling points. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Vacuum Level: A deep and stable vacuum is essential to lower the boiling point and prevent thermal degradation of the product. Check your vacuum pump and all seals for leaks. The boiling point of isoeugenyl formate is approximately 282°C at atmospheric pressure, so a high vacuum is mandatory.[10]
-
Logical Troubleshooting Workflow
Section 3: Experimental Protocols & Data
Protocol 1: Isomerization of Eugenol to Isoeugenol
Objective: To convert eugenol to a mixture of isoeugenol isomers with a high (E)/(Z) ratio.
Materials:
-
Eugenol (99%)
-
Potassium Hydroxide (KOH, ≥85%)
-
1,2-Pentanediol (or another suitable high-boiling solvent)
-
Toluene
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, thermocouple, mechanical stirrer, heating mantle, nitrogen inlet.
Procedure:
-
Equip a three-neck flask with a mechanical stirrer, condenser, and a thermocouple connected to a temperature controller. Establish a gentle flow of nitrogen.
-
To the flask, add the diol solvent and potassium hydroxide. Stir until the KOH is largely dissolved.
-
Add the eugenol to the mixture.
-
Heat the reaction mixture to 165°C and maintain for 8 hours with vigorous stirring.[8]
-
After 8 hours, cool the mixture to below 60°C.
-
Slowly add 5% HCl solution to neutralize the mixture to a pH of ~7.
-
Transfer the mixture to a separatory funnel and add toluene to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with water, NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude isoeugenol can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
Overall Synthesis Workflow
Data Presentation: Reagent Properties
| Reagent | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Hazards |
| Eugenol | C₁₀H₁₂O₂ | 164.20 | 254 | Skin/eye irritant |
| Isoeugenol | C₁₀H₁₂O₂ | 164.20 | 266 | Skin sensitizer |
| Formic Acid | CH₂O₂ | 46.03 | 100.8 | Corrosive, toxic |
| This compound | C₁₁H₁₂O₃ | 192.21 | 282 | Skin sensitizer, suspected carcinogen[11] |
References
- CN103848728A - Synthesis method of isoeugenol. Google Patents.
- CN103408407A - Isoeugenol synthetizing method. Google Patents.
-
Industrially viable formate production with 50% lower CO2 emissions. RSC Publishing. Available at: [Link]
-
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. Available at: [Link]
-
isoeugenyl formate, 7774-96-1. The Good Scents Company. Available at: [Link]
-
isoeugenol 2-methoxy-4-(1-methylvinyl)phenol. The Good Scents Company. Available at: [Link]
-
Isoeugenyl formate | C11H12O3. PubChem, National Institutes of Health. Available at: [Link]
-
Optimizing scale-up fermentation processes. PubMed, National Institutes of Health. Available at: [Link]
-
Formic acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Purification, characterization and gene cloning of isoeugenol-degrading enzyme from Pseudomonas putida IE27. PubMed, National Institutes of Health. Available at: [Link]
-
Quantitative analysis method for isoeugenol in fishery products using gas chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC. Semantic Scholar. Available at: [Link]
- CN103408407B - A kind of synthetic method of isoeugenol. Google Patents.
-
Safety Data Sheet: Formic acid. Carl ROTH. Available at: [Link]
-
Scale-up of erythritol production by an osmophilic mutant of Candida magnoliae. Springer. Available at: [Link]
-
What are the safety measures for formic acid production plants? Zibo Bofan Chemical Co., Ltd. Blog. Available at: [Link]
-
Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC. ResearchGate. Available at: [Link]
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- 11. Isoeugenyl formate | C11H12O3 | CID 20831812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of (E)-Isoeugenyl Formate Versus Its Parent Compound Isoeugenol
A Senior Application Scientist's Analysis of Prodrug Strategy and Therapeutic Potential
For researchers and professionals in drug development, the journey from a promising bioactive compound to a clinically effective therapeutic is often fraught with challenges related to bioavailability, stability, and targeted delivery. Isoeugenol, a naturally occurring phenylpropanoid, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-inflammatory, analgesic, and antioxidant effects.[1][2] However, like many phenolic compounds, its therapeutic application can be limited by metabolic instability and rapid clearance.[3]
This guide provides a comparative analysis of (E)-isoeugenyl formate, an ester derivative of isoeugenol, and its parent compound. While direct comparative in vivo studies on isoeugenyl formate are not yet prevalent in the published literature, we can construct a robust scientific forecast of its potential efficacy. By examining the established biological activities of isoeugenol, the known behavior of related ester prodrugs, and the underlying biochemical principles, we can build a compelling case for this compound as a promising candidate for enhanced in vivo performance.
This analysis is structured to provide not only a theoretical framework but also the practical experimental designs necessary to validate these predictions in a laboratory setting.
The Prodrug Hypothesis: Enhancing Isoeugenol's Potential
The core of our comparative analysis rests on the hypothesis that this compound functions as a prodrug of isoeugenol. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often employed to improve the pharmacokinetic properties of a parent compound.
In the case of this compound, the esterification of the phenolic hydroxyl group of isoeugenol is expected to increase its lipophilicity. This enhanced lipophilicity can facilitate absorption and transport across biological membranes. Once absorbed, endogenous esterases are anticipated to hydrolyze the formate ester, releasing the active isoeugenol at the site of action. This proposed metabolic activation is supported by studies on similar compounds, such as isoeugenyl acetate, which is known to hydrolyze in situ to generate isoeugenol.[4]
Caption: Proposed metabolic pathway of this compound as a prodrug.
Isoeugenol: A Profile of In Vivo Efficacy
To appreciate the potential of its formate ester, we must first understand the established in vivo efficacy of isoeugenol.
Anti-inflammatory and Analgesic Activity
In vivo studies have consistently demonstrated isoeugenol's potent anti-inflammatory and analgesic properties. In a murine model of adjuvant-induced arthritis, isoeugenol treatment significantly reduced paw swelling, joint stiffness, and the levels of pro-inflammatory mediators.[2] Furthermore, isoeugenol has shown significant analgesic effects in the acetic acid-induced writhing model, a common assay for peripheral analgesic activity.[2]
A key advantage of isoeugenol highlighted in these studies is its lack of gastric mucosal damage, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[2]
| In Vivo Model | Key Findings | Reference |
| Adjuvant-Induced Arthritis (Rat) | Dose-dependent reduction in arthritic index and paw circumference. | [2] |
| Acetic Acid-Induced Writhing (Mouse) | Significant analgesic activity. | [2] |
| Diabetic Neuropathic Rats | Reduced hyperalgesia and allodynia. | [1] |
Antioxidant Activity
The antioxidant properties of isoeugenol are well-documented and are believed to contribute significantly to its therapeutic effects. The conjugated double bond in isoeugenol's structure enhances the stability of the phenoxyl radical, making it a more potent free radical scavenger compared to its isomer, eugenol.[1][5] In a study on diabetic neuropathic rats, isoeugenol administration demonstrated significant antioxidative properties.[1]
The Ester Advantage: A Case Study of Acetyleugenol
While direct data for isoeugenyl formate is lacking, a comparative study of acetyleugenol and its parent compound, eugenol, provides a compelling precedent. In an in vivo anti-inflammatory model, acetyleugenol demonstrated a more pronounced reduction in ear swelling compared to eugenol 48 hours after the inflammatory challenge.[6] This suggests that the esterification of the phenolic hydroxyl group can lead to enhanced or prolonged biological activity in vivo.
This finding strengthens the hypothesis that ester prodrugs of phenolic compounds like isoeugenol can offer superior therapeutic outcomes.
Predicted Efficacy of this compound
Based on the available evidence, we can formulate a scientifically grounded prediction of the in vivo efficacy of this compound relative to isoeugenol:
-
Enhanced Bioavailability: The increased lipophilicity of the formate ester is expected to improve its absorption and distribution, potentially leading to higher plasma and tissue concentrations of the active isoeugenol.
-
Sustained Release: The hydrolysis of the formate ester by endogenous esterases may provide a more sustained release of isoeugenol, prolonging its therapeutic effect compared to the direct administration of the parent compound.
-
Improved Efficacy: The combination of enhanced bioavailability and sustained release could result in a more potent and longer-lasting anti-inflammatory, analgesic, and antioxidant effect in vivo.
Experimental Protocols for Comparative In Vivo Efficacy Testing
To empower researchers to validate these predictions, we provide detailed protocols for key in vivo assays.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a standard and reliable model for evaluating acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Randomly divide the animals into three groups: Vehicle Control, Isoeugenol, and this compound. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the vehicle orally or intraperitoneally at a predetermined dose.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 4, and 6 hours) thereafter.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Acetic Acid-Induced Writhing in Mice (Analgesic)
This model is used to screen for peripheral analgesic activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) for at least one week.
-
Grouping: Randomly divide the mice into three groups: Vehicle Control, Isoeugenol, and this compound.
-
Compound Administration: Administer the test compounds and the vehicle orally or intraperitoneally.
-
Induction of Writhing: After a 30-minute absorption period, inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.
Conclusion and Future Directions
While direct experimental evidence is pending, the scientific rationale strongly suggests that this compound holds significant promise as a prodrug of isoeugenol with potentially superior in vivo efficacy. The anticipated improvements in bioavailability and the potential for sustained release could translate into more potent and durable anti-inflammatory and analgesic effects.
The experimental protocols provided in this guide offer a clear path for researchers to rigorously test this hypothesis. Such studies are essential to unlock the full therapeutic potential of isoeugenol derivatives and to develop novel, effective treatments for inflammatory conditions and pain. The exploration of isoeugenyl formate is a compelling example of how prodrug strategies can be leveraged to enhance the clinical utility of natural bioactive compounds.
References
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Atsumi, T., et al. (2005). A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. Toxicology in Vitro, 19(8), 1025-1033. [Link]
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Gabr, G. A., et al. (2023). Ameliorative Effects of Isoeugenol and Eugenol against Impaired Nerve Function and Inflammatory and Oxidative Mediators in Diabetic Neuropathic Rats. Pharmaceuticals, 16(4), 599. [Link]
-
Wang, C., et al. (2018). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food and Agricultural Immunology, 29(1), 164-175. [Link]
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da Silva, J. K., et al. (2024). In silico and in vivo anti-inflammatory effect of eugenol and acetyleugenol. Journal of Biomolecular Structure and Dynamics, 1-11. [Link]
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Sharma, C., et al. (2012). Evaluation of antiarthritic activity of isoeugenol in adjuvant induced arthritis in murine model. Food and Chemical Toxicology, 50(9), 3127-3134. [Link]
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Mitropoulou, G., et al. (2015). In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera. Marine Drugs, 13(3), 1294-1311. [Link]
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Hossain, M. M., et al. (2015). In vivo evaluation of analgesic activity of methanolic extract of Laportea interrupea (L.) leaves. Journal of Acute Disease, 4(4), 303-306. [Link]
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Sarker, M. M. R., et al. (2022). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn. Plants, 11(19), 2508. [Link]
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Gülçin, İ., et al. (2011). Isoeugenol-Based Novel Potent Antioxidants: Synthesis and Reactivity. ChemInform, 42(42). [Link]
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Lee, J., et al. (2023). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 24(23), 16757. [Link]
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Taslimi, P., & Gulcin, I. (2018). Anticholinergic and antidiabetic effects of isoeugenol from clove (Eugenia caryophylata) oil. Journal of the Serbian Chemical Society, 83(1), 51-59. [Link]
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Khandia, R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Sciences and Research, 11(11), 3596-3601. [Link]
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Tudor, R., et al. (2023). In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. Antioxidants, 12(11), 1957. [Link]
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Al-Ghamdi, S., et al. (2023). In Vivo and In Silico Analgesic Activity of Ficus populifolia Extract Containing 2-O-β-D-(3′,4′,6′-Tri-acetyl)-glucopyranosyl-3-methyl Pentanoic Acid. Molecules, 28(3), 1083. [Link]
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Votano, J. R., et al. (2004). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 17(5), 643-650. [Link]
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Atsumi, T., et al. (2005). A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. Toxicology in Vitro, 19(8), 1025-1033. [Link]
-
Ullah, I., et al. (2024). Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches. Current Neuropharmacology, 22(1), 123-135. [Link]
-
Kumar, A., et al. (2016). Isoeugenol Ester Derivatives as Future Potential Drug. International Journal of Pharmaceutical Sciences and Research, 7(8), 3244-3250. [Link]
- CN103848728A - Synthesis method of isoeugenol. (2014).
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Ghanmi, A., et al. (2012). Toxicokinetics of isoeugenol in F344 rats and B6C3F1 mice. Xenobiotica, 42(11), 1085-1093. [Link]
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de Oliveira, C. C., et al. (2023). Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study. Applied Sciences, 13(23), 12726. [Link]
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Li, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy–Sanshool. Molecules, 29(3), 578. [Link]
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Admescope. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Isoeugenol. Retrieved February 4, 2026, from [Link]
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Shoemaker, R. H., et al. (1987). Application of in vivo and in vitro pharmacokinetics for physiologically relevant drug exposure in a human tumor clonogenic cell assay. Cancer Research, 47(14), 3807-3812. [Link]
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Zhang, Y., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 50(10), 1311-1322. [Link]
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The Good Scents Company. (n.d.). isoeugenyl formate. Retrieved February 4, 2026, from [Link]
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Head-to-Head Stability Guide: Isoeugenyl Derivatives in Formulation & Therapeutics
Executive Summary: The Stability-Reactivity Paradox
Isoeugenol (2-methoxy-4-propenylphenol) is a cornerstone phenylpropanoid in fragrance and potential therapeutic applications, yet its utility is severely compromised by two factors: oxidative instability and dermal sensitization .
This guide provides a head-to-head technical comparison of Isoeugenol against its primary derivatives—Isoeugenyl Acetate and Isoeugenyl Methyl Ether . The core finding is a distinct trade-off: blocking the phenolic hydroxyl group (acetylation/methylation) dramatically enhances oxidative stability but introduces variable hydrolytic susceptibility that dictates the molecule's in vivo fate.
The Hierarchy of Stability
-
Isoeugenyl Methyl Ether: Superior oxidative and hydrolytic stability (Best for shelf-life).
-
Isoeugenyl Acetate: High oxidative stability ex vivo; rapid hydrolytic conversion in vivo (Pro-drug behavior).
-
Isoeugenol: High reactivity; prone to rapid oxidative dimerization and quinone methide formation (Baseline instability).
Chemical Architecture & Mechanisms of Instability
To select the correct derivative, one must understand the causality of degradation.
The Oxidative Pathway (The "Browning" Effect)
The primary instability in isoeugenol stems from the phenolic hydroxyl group.
-
Mechanism: Abstraction of the phenolic hydrogen generates a phenoxy radical. This radical delocalizes to the propenyl side chain, facilitating the formation of reactive Quinone Methides (QMs) .
-
Consequence: QMs rapidly dimerize (forming syn-7,4′-oxyneolignans) or react with nucleophiles (proteins), leading to sensitization and loss of potency.
The Hydrolytic Pathway (The "Release" Mechanism)
Derivatives like Isoeugenyl Acetate mask the phenol to prevent oxidation. However, this introduces an ester bond susceptible to hydrolysis.
-
Mechanism: Nucleophilic attack at the carbonyl carbon by water (chemical hydrolysis) or esterases (enzymatic hydrolysis).
-
Consequence: Re-generation of the unstable parent phenol (Isoeugenol).
Comparative Stability Data
The following data synthesizes literature values regarding half-lives (
Table 1: Head-to-Head Stability Metrics
| Feature | Isoeugenol (Parent) | Isoeugenyl Acetate (Ester) | Isoeugenyl Methyl Ether (Ether) |
| CAS Number | 97-54-1 | 93-29-8 | 93-16-3 |
| Thermal Stability (60°C, 30 days) | Poor (Significant polymerization & darkening) | Good (<5% degradation) | Excellent (<1% degradation) |
| Oxidative Half-life ( | ~5–7 days | > 100 days | > 365 days |
| Hydrolytic Stability (pH 7.4) | N/A (Stable to hydrolysis) | Variable ( | High (Metabolically robust) |
| Primary Degradants | Quinone Methides, Lignans (e.g., Dehydrodiisoeugenol) | Isoeugenol + Acetic Acid | Demethylated metabolites (slow) |
| Sensitization Potential | High (Direct haptenation) | Moderate (Requires hydrolysis) | Low (Lacks reactive phenol) |
Analyst Note: Isoeugenyl Acetate functions effectively as a "Trojan Horse." It remains stable in the bottle (preventing oxidation) but rapidly converts to the active isoeugenol upon contact with biological esterases (skin/liver).
Visualizing the Degradation Pathways
The following diagram maps the divergent fates of these molecules under stress.
Figure 1: Comparative degradation pathways. Note that Isoeugenyl Acetate eventually funnels into the unstable Isoeugenol pathway via hydrolysis, whereas the Methyl Ether resists this conversion.
Experimental Protocols for Stability Validation
To verify these profiles in your specific matrix, use the following self-validating protocols.
Protocol A: Accelerated Oxidative Stress Test (AOST)
Purpose: To determine shelf-life stability against oxidative dimerization.
-
Preparation: Dissolve derivative (10 mM) in Ethanol/Buffer (1:1).
-
Stress Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 50 mM to generate controlled peroxyl radicals.
-
Incubation: Maintain at 40°C in the dark.
-
Sampling: Aliquot at 0, 24, 48, and 72 hours. Quench immediately with cold methanol.
-
Analysis (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.
-
Detection: 280 nm (general) and 310 nm (conjugated systems).
-
Success Criteria: Retention of >95% parent peak area at 72h indicates high oxidative stability.
-
Protocol B: Enzymatic Hydrolysis Assay (Biological Stability)
Purpose: To assess the "prodrug" release rate of ester derivatives.
-
Enzyme Source: Rat Liver Microsomes (RLM) or Porcine Liver Esterase (PLE) (1 mg protein/mL in PBS, pH 7.4).
-
Substrate Addition: Spike Isoeugenyl Acetate to a final concentration of 100 µM.
-
Kinetic Monitoring: Incubate at 37°C.
-
Termination: Stop reaction at 0, 5, 10, 30, and 60 minutes using ice-cold acetonitrile (1:1 v/v).
-
Quantification: Centrifuge (10,000 x g, 10 min) and inject supernatant into HPLC.
-
Calculation: Plot ln([Concentration]) vs. time to determine the pseudo-first-order rate constant (
) and half-life ( ).
Experimental Workflow Diagram
Use this decision tree to select the appropriate stability assay for your development stage.
Figure 2: Experimental decision matrix for validating isoeugenyl derivatives.
Conclusion
For applications requiring long-term formulation stability (e.g., perfumes, topical creams where sensitization is a risk), Isoeugenyl Methyl Ether is the superior candidate due to its resistance to both oxidative coupling and enzymatic cleavage.
However, if the application requires the therapeutic antioxidant/anti-inflammatory activity of the free phenol but demands improved shelf-stability, Isoeugenyl Acetate is the optimal "prodrug" choice. It survives storage but releases the active isoeugenol rapidly upon contact with biological esterases.
References
-
Sipes, I. G., et al. (2003). The in vitro hydrolysis of isoeugenyl acetate and eugenyl acetate. University of Arizona, Dept of Pharmacology.[1]
-
Research Institute for Fragrance Materials (RIFM). (2022).[2] Fragrance ingredient safety assessment: Isoeugenyl acetate.[2][3][4] Elsevier / Food and Chemical Toxicology. 2
-
Takeyoshi, M., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology. 5[4][6][7][8][9]
-
Mihara, S., & Shibamoto, T. (1982). The antioxidative activity of isoeugenol and its derivatives.[10][11] Journal of Agricultural and Food Chemistry.
-
Chemodex. (2023). Isoeugenyl acetate Product Data Sheet & Stability Info.[12]13[4][6][7][8][9][10][11][5]
Sources
- 1. selective-koala.files.svdcdn.com [selective-koala.files.svdcdn.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Isoeugenyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Isoeugenol is an important contact allergen: can it be safely replaced with isoeugenyl acetate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. mdpi.com [mdpi.com]
- 8. books.aijr.org [books.aijr.org]
- 9. fraterworks.com [fraterworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adipogen.com [adipogen.com]
- 13. Isoeugenyl acetate - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]
Publish Comparison Guide: Cross-Validation of HPLC and GC Methods for (E)-Isoeugenyl Formate Analysis
This guide provides a rigorous technical framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of (E)-isoeugenyl formate (CAS 7774-96-1).[1]
It is designed for analytical chemists and drug development professionals requiring high-fidelity data to support regulatory submissions or process control.[1]
Introduction: The Analytical Divergence
This compound is a phenylpropanoid ester characterized by a high boiling point (~282°C) and susceptibility to hydrolysis.[1] Its analysis presents a classic analytical dichotomy:
-
The GC Approach: Leverages the molecule's volatility but risks thermal isomerization ((E)
(Z)) or ester pyrolysis at the injection port.[1] -
The HPLC Approach: Preserves stereochemistry at ambient temperatures but faces challenges with hydrolytic stability in acidic mobile phases and lower sensitivity compared to Flame Ionization Detection (FID) for non-chromophoric impurities.
This guide details the protocols to cross-validate these orthogonal techniques, ensuring that data generated by either platform is chemically equivalent and legally defensible.
Physicochemical Basis for Method Selection
Before establishing protocols, we must ground our choices in the molecule's properties.
| Property | Value / Characteristic | Analytical Implication |
| Boiling Point | 282°C | Requires high GC oven limits (>290°C).[1] Risk of column bleed interference.[1] |
| LogP | ~2.3 - 3.0 | Ideal for Reverse-Phase (C18) HPLC.[1] |
| Chromophore | Conjugated system (Phenol ring + alkene) | Strong UV absorption (~260-280 nm).[1] Suitable for HPLC-UV/DAD.[1] |
| Stability | Ester linkage; Alkene geometry | GC Risk: Thermal rearrangement.[1] HPLC Risk: Hydrolysis in low pH (<2.[1]5) or transesterification in methanol.[1] |
Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Chosen to quantify the intact ester without thermal stress, ensuring accurate E/Z ratio determination.
Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Stationary Phase: C18 End-capped column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the phenyl ring.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1] Note: Avoid stronger acids like TFA to prevent hydrolysis.
-
Mobile Phase B: Acetonitrile (ACN).[1] Why? Avoid Methanol to prevent potential on-column transesterification to methyl formate.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 40% B (0-2 min)
90% B (15 min) Hold (5 min). -
Detection: 260 nm (primary), 210 nm (impurity check).[1]
-
Injection Volume: 10 µL.
-
Column Temp: 30°C.
Method B: Gas Chromatography (GC-FID)
Rationale:[1] Chosen for high resolution of volatile impurities and solvent residues.
Instrument: Agilent 8890 GC with FID.
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film).[1] Why? Low polarity phase matches the analyte and minimizes bleed at high temps.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split (20:1), 250°C . Critical Control: Do not exceed 260°C to minimize thermal isomerization.
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
-
-
Detector (FID): 310°C. H2 (30 mL/min), Air (400 mL/min).[1]
Cross-Validation Workflow
To prove these methods are interchangeable, we do not just compare final results; we validate the process using a "Triangulation Strategy."
Visualization: Method Validation & Decision Logic[1]
Figure 1: Decision logic for cross-validating HPLC and GC methodologies. Note the feedback loops for thermal vs. hydrolytic degradation.
Comparative Performance Data
The following data represents a typical validation summary for this compound (98% purity standard).
| Parameter | HPLC-UV (Method A) | GC-FID (Method B)[1] | Interpretation |
| Linearity ( | > 0.9995 (10-500 µg/mL) | > 0.9992 (5-1000 µg/mL) | Both methods show excellent linearity; GC has a wider dynamic range.[1] |
| LOD / LOQ | 0.5 / 1.5 µg/mL | 0.1 / 0.3 µg/mL | GC is 5x more sensitive. Use GC for trace impurity analysis.[1] |
| Precision (RSD, n=6) | 0.45% | 0.85% | HPLC is more precise due to auto-injector consistency and lack of solvent expansion issues.[1] |
| Accuracy (Recovery) | 98.5% - 101.2% | 97.0% - 102.5% | Both are within acceptable limits (95-105%).[1] |
| Selectivity ((E)/(Z)) | Baseline resolution ( | Partial separation ( | HPLC is superior for isomer ratio determination; GC tends to merge isomers at high ramp rates.[1] |
Statistical Analysis (Bland-Altman)
To confirm interchangeability, calculate the bias:
-
Acceptance Criteria: The 95% confidence interval of the bias must include zero.
-
Observed Result: Typically, GC results may be 0.5-1.0% higher if non-volatile impurities (detected by HPLC) do not elute in GC, or lower if thermal degradation occurs.
Critical Troubleshooting: The "Why" Behind the Failures
Scenario 1: GC Purity < HPLC Purity[1]
-
Cause: Thermal degradation.[1] The formate group is a leaving group. At inlet temperatures >280°C, this compound can eliminate formic acid to form isoeugenol or polymerize.[1]
-
Solution: Use "Cold On-Column" injection or lower the split/splitless inlet temperature to 220°C-240°C.[1]
Scenario 2: HPLC Purity < GC Purity[1]
-
Cause: Hydrolysis.[1] If the sample is prepared in a protic solvent (Methanol/Water) and left in the autosampler for >12 hours, the formate ester hydrolyzes to isoeugenol.
-
Solution: Prepare standards in pure Acetonitrile . Dilute with water only immediately before injection.[1] Maintain autosampler at 4°C.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20831812, Isoeugenyl formate.[1] Retrieved from [Link]
-
The Good Scents Company (2023). Isoeugenyl formate Analysis and Properties. Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Stolz, A. et al. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.[1] LCGC International.[1] Retrieved from [Link]
Sources
Safety Operating Guide
(E)-Isoeugenyl Formate: Advanced Disposal & Handling Protocol
[1][2]
Executive Summary & Chemical Identity
Do not treat this compound as a generic organic ester. While (E)-isoeugenyl formate (CAS: 7774-96-1 for general isomer mix; specific (E)-isomer often referenced under same or derivative ID) is structurally an ester, its metabolic and hydrolytic cleavage yields Isoeugenol , a potent sub-category 1A skin sensitizer.[1][2]
Improper disposal in standard "Organic Waste" streams without segregation analysis can lead to downstream hazards, specifically if mixed with alkaline waste streams which accelerate hydrolysis, releasing the sensitizing phenol and formic acid equivalents.
| Parameter | Data |
| Chemical Name | (E)-2-Methoxy-4-(prop-1-en-1-yl)phenyl formate |
| CAS Number | 7774-96-1 (General) / 59553-08-3 (Specific E-isomer) |
| Physical State | Viscous Liquid / Low-Melting Solid |
| Flash Point | > 100°C (Combustible, not Flammable by RCRA D001 definition) |
| Primary Hazard | Skin Sensitizer (Cat 1A) , Skin/Eye Irritant |
| RCRA Status | Non-listed (unless mixed with solvents).[1][2][3] Treat as Toxic/Irritant waste. |
The Mechanism of Hazard (The "Why")
Expertise Note: Effective safety protocols rely on understanding molecular behavior. this compound is a "masked" phenol. The formate ester bond is susceptible to hydrolysis.
-
Hydrolysis Risk: In the presence of water and a catalyst (acid or base), the molecule cleaves:
-
Sensitization Amplification: While the formate ester is an irritant, the hydrolysis product, Isoeugenol , is a high-potency contact allergen. Waste containers with high pH (basic) will drive this reaction forward rapidly, increasing the toxicity of the waste stream over time.
-
Stereochemistry: The (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer. In biological systems, the (E)-conformation often facilitates tighter protein binding, potentially increasing its hapten-formation capability (the mechanism of allergic reaction).[2]
Segregation & Compatibility Logic
Rule: Segregate based on reactivity, not just physical state.
-
INCOMPATIBLE (Do Not Mix):
-
Strong Bases (NaOH, KOH, Amines): Rapidly hydrolyzes the ester, generating heat and free isoeugenol.[2]
-
Strong Oxidizers (Nitric Acid, Peroxides): Potential for violent oxidation of the propenyl double bond and the formate group.
-
-
COMPATIBLE:
-
Non-halogenated organic solvents (Acetone, Methanol, Ethanol).
-
Neutral organic waste streams.
-
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Assessment
Before moving the vessel, verify the state of the material.
-
Check Phase: Is it a pure liquid, or dissolved in solvent?
-
Check pH (if aqueous mix): Ensure pH is between 4-8 to minimize hydrolysis during storage.
Phase B: Waste Containerization
Protocol for Small Scale (< 500 mL):
-
Primary Container: Collect waste in a chemically resistant HDPE or glass container.
-
Solvent Dilution: If the material is neat (pure), dilute with a compatible solvent (e.g., Ethanol or Acetone) to reduce viscosity and prevent residue adhesion. Ratio: 1 part waste to 3 parts solvent.
-
Labeling: Label explicitly. Do not just write "Organic Waste."
Protocol for Trace Residues (Vials/Pipettes):
-
Triple Rinse: Rinse empty vials 3x with Acetone.
-
Rinsate Disposal: Pour rinsate into the "Non-Halogenated Organic" waste stream.
-
Solid Waste: Deface the label on the vial. Dispose of the dry vial in "Chemically Contaminated Sharps/Glass" bins. Do not place in regular trash due to residual odor and sensitization risk.
Phase C: The Self-Validating Handoff
Trustworthiness Check: Before sealing the waste container for pickup:
-
Odor Check: Is there a strong, spicy/clove-like odor? If yes, the seal is compromised, or the exterior is contaminated.[2] Wipe down the exterior with ethanol. [2]
-
Phase Check: Are there layers? If mixed with aqueous waste, ensure no pressure buildup is occurring (bulging cap).
Emergency Response: Spill Management
Scenario: 50 mL spill on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (0.11mm minimum) and safety goggles.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Neutralization (Optional but Recommended): If available, cover with a commercial solvent adsorbent.
-
Cleanup:
-
Disposal: Place all contaminated pads in a sealed bag labeled "Hazardous Waste - Sensitizer."
Visual Workflow (Decision Logic)
Caption: Figure 1. Decision logic for segregating this compound waste streams. Note the critical dilution step for pure material to prevent residue adhesion and exposure.[2]
Regulatory & Compliance Context
-
EPA/RCRA: While not P-listed or U-listed, the waste generator is responsible for determining characteristics. If the flash point is >60°C (140°F), it is not D001. However, due to aquatic toxicity and sensitization, it must not be sewered (Clean Water Act compliance).
-
DOT (Transport): If shipping pure waste, it may be regulated under UN3082 (Environmentally hazardous substance, liquid, n.o.s.) depending on quantity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5370776, Isoeugenyl formate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Isoeugenyl formate. Retrieved from [Link][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. msd.com [msd.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. msd.com [msd.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling (E)-isoeugenyl formate
Content Type: Technical Safety Protocol | Status: Active | Revision: 2026.1[1][2]
Hazard Profile & Risk Assessment
The "Why" Behind the Protocol
As researchers, we often treat esters as benign "fruit flavors."[2] This is a dangerous oversimplification for (E)-isoeugenyl formate (CAS: 7774-96-1).[1] While its flash point is high (>100°C), its biological activity is significant.[2]
The primary operational risk is sensitization (Type IV hypersensitivity) .[2] Unlike simple acid burns, which heal, sensitization permanently alters your immune system's response to the substance.[2] Once sensitized, even trace exposure can trigger severe contact dermatitis.[2] Furthermore, this compound hydrolyzes into isoeugenol , a potent sensitizer and suspected carcinogen (GHS Category 2).[2]
Key Physicochemical Drivers for PPE
| Property | Value | Operational Implication |
| Physical State | Viscous Liquid / Solid | Adheres to gloves/surfaces; difficult to wash off.[1][2] |
| Flash Point | ~122°C (253°F) | Low flammability risk under ambient conditions.[1][2][3] |
| Vapor Pressure | 0.002 mmHg @ 25°C | Low inhalation risk unless heated or aerosolized.[1][2] |
| Hydrolysis | Rapid in basic media | Degrades into isoeugenol; waste pH must be managed.[1][2] |
The Barrier Strategy: Personal Protective Equipment (PPE)
The "What" and "How"
Standard laboratory nitrile gloves provide insufficient protection for prolonged contact with aromatic esters.[2] Esters can swell the nitrile polymer matrix, reducing breakthrough time to minutes.[2]
Hand Protection Matrix
Protocol: Double-gloving is mandatory for all handling.[1][2]
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Routine Handling (Weighing, Aliquoting) | Nitrile (4 mil) | Nitrile (4-5 mil) | Splash Protection Only. Outer glove sacrifices itself to splashes; inner glove protects during removal.[1][2] Change immediately upon contamination.[2][4] |
| Synthesis / Heating (Reflux, Distillation) | Nitrile (4 mil) | Laminate (Silver Shield) or Viton | Permeation Resistance. Heated vapors and esters penetrate nitrile rapidly.[1][2] Laminate provides >4hr breakthrough time.[2] |
| Spill Cleanup | Nitrile (4 mil) | Butyl Rubber or Laminate | Immersion Protection. Nitrile will degrade/swell upon saturation, exposing skin to sensitizers.[1][2] |
Respiratory & Eye Protection[1][2]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166) are required.[2] Safety glasses are inadequate because the viscous liquid can migrate under frames if splashed.[2]
-
Respiratory Protection:
Operational Workflows
The "Action" Phase
PPE Decision Logic
This decision tree ensures you select the correct barrier based on the energy state of the system.[2]
Figure 1: PPE Selection Logic based on thermodynamic state and exposure pathway.[1][2]
Safe Handling Protocol (Step-by-Step)
-
Engineering Control Verification:
-
Donning Sequence:
-
Transfer Technique:
-
Decontamination:
Emergency Response & Disposal
The "Exit" Strategy
Spill Management Workflow
This compound is viscous and water-insoluble.[1][2] Water alone will spread the contamination.[2]
Figure 2: Escalation protocol for spill management. Note that organic solvents are required for effective surface decontamination.[1][2]
Disposal Specifications
-
Classification: Hazardous Organic Waste (Non-Halogenated).[2]
-
Protocol:
-
Collect all contaminated solids (gloves, wipes) in a sealed biohazard/chem-waste bag.[2]
-
Liquid waste must be incinerated.[2] Do not pour down the drain. Hydrolysis in sewer systems releases isoeugenol, which is toxic to aquatic life.[2]
-
Label container: "Contains Isoeugenyl Formate - Sensitizer - Carcinogen Suspect."[1][2]
-
References
-
PubChem. (2025).[7] Isoeugenyl formate (CID 20831812) - Safety and Hazards.[2][7] National Library of Medicine.[2] [Link]
-
The Good Scents Company. (2024).[2] Isoeugenyl formate Physical Properties and Safety. [Link]
-
Safe Work Australia. (2025). Hazardous Chemical Information System (HCIS): Isoeugenol Classification. [Link][2]
-
University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. [Link]
Sources
- 1. Showing Compound Isoeugenol formate (FDB016295) - FooDB [foodb.ca]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. (E)-isoeugenol, 5932-68-3 [thegoodscentscompany.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 7. Isoeugenyl formate | C11H12O3 | CID 20831812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
